molecular formula C14H16BrNO B1404284 5-Bromo-2-cyclohexylisoindolin-1-one CAS No. 735351-81-2

5-Bromo-2-cyclohexylisoindolin-1-one

Cat. No.: B1404284
CAS No.: 735351-81-2
M. Wt: 294.19 g/mol
InChI Key: FVMQYPWUWBVGIZ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclohexylisoindolin-1-one is a useful research compound. Its molecular formula is C14H16BrNO and its molecular weight is 294.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-cyclohexyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h6-8,12H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQYPWUWBVGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 5-Bromo-2-cyclohexylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-cyclohexylisoindolin-1-one: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of the N-substituted isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the physicochemical properties, structural features, a proposed synthetic methodology, and robust analytical characterization techniques for this specific molecule. Written for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind experimental choices and frames the compound's potential utility as a versatile building block for chemical library synthesis and as an intermediate in the development of novel therapeutics.

Introduction to the Isoindolinone Scaffold

The isoindolin-1-one core is a bicyclic lactam that has garnered significant attention in the field of drug discovery. Its rigid, planar structure, combined with its capacity for diverse substitution at the N-2, C-3, and aromatic positions, makes it an ideal scaffold for interacting with various biological targets. Derivatives have demonstrated a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

This compound (CAS No. 735351-81-2) is a specific analogue featuring two key modifications: a bromine atom on the aromatic ring and a cyclohexyl group on the lactam nitrogen. The bromine atom serves as a crucial synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. The N-cyclohexyl group imparts significant lipophilicity, which can be critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. This guide provides the foundational knowledge required to synthesize, purify, and characterize this valuable chemical entity.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 735351-81-2[1]
Molecular Formula C₁₄H₁₆BrNO
Molecular Weight 294.19 g/mol
Physical Form Solid[1]
InChI Key FVMQYPWUWBVGIZ-UHFFFAOYSA-N[1]
Purity (Typical) ≥97%
Storage Conditions Room Temperature, in a dry, well-ventilated area

Structural Features: The molecule's structure consists of a planar isoindolinone ring system. The bromine at the C-5 position introduces a site for further functionalization. The cyclohexyl group attached to the nitrogen is non-planar and will exist in a dynamic chair conformation, which can influence how the molecule fits into a protein's binding pocket.

Synthesis Methodology

While numerous methods exist for the synthesis of the isoindolinone core, a highly effective and common strategy involves the reductive amination of a 2-formylbenzoate derivative with a primary amine, followed by spontaneous or acid-catalyzed cyclization. This approach is selected for its high efficiency and the ready availability of starting materials.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the N-C bond of the lactam, revealing 2-formyl-4-bromobenzoic acid (or its ester equivalent) and cyclohexylamine as logical precursors. The synthesis proceeds by forming an imine between these two starting materials, which is then reduced and cyclized to form the stable lactam ring. This one-pot or two-step procedure is a robust method for generating N-substituted isoindolinones.

Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis, from commercially available starting materials to the purified final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Purification A 2-Formyl-4-bromobenzoic acid C Intermediate Imine/Schiff Base A->C Condensation B Cyclohexylamine B->C E This compound (Crude Product) C->E Intramolecular Lactamization D Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride D->E F Silica Gel Column Chromatography E->F G Purified Final Product F->G

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for isoindolinone synthesis.[2][3] Researchers should optimize conditions as needed.

Materials and Reagents:

  • 2-Formyl-4-bromobenzoic acid

  • Cyclohexylamine

  • Sodium triacetoxyborohydride [NaB(OAc)₃H]

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-formyl-4-bromobenzoic acid (1.0 eq) and anhydrous DCM. Stir to dissolve.

  • Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes. This step facilitates the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The use of this mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the carboxylic acid, preventing over-reduction. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase).

  • Work-up: Once the starting material is consumed (typically 4-12 hours), quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). The aqueous wash neutralizes any remaining acid and removes water-soluble byproducts.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting materials and any side products.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals include multiplets in the aromatic region (approx. 7.5-7.8 ppm) for the three protons on the brominated benzene ring, a singlet for the benzylic methylene protons (CH₂) adjacent to the nitrogen (approx. 4.4 ppm), and a series of multiplets for the eleven protons of the cyclohexyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon skeleton. Key signals to identify are the carbonyl carbon (C=O) of the lactam (approx. 167 ppm), the aromatic carbons, the benzylic carbon, and the distinct carbons of the cyclohexyl group.

  • HRMS (High-Resolution Mass Spectrometry): This technique provides an exact mass measurement, which is used to confirm the elemental formula (C₁₄H₁₆BrNO). The observed isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a definitive signature.

Chromatographic Purity Assessment
  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of a final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). The purity is calculated from the integrated peak area of the product relative to the total peak area at a specific UV detection wavelength (e.g., 254 nm).

Characterization Workflow

The following diagram illustrates the logical flow for ensuring the quality of the synthesized compound.

G cluster_D Identity & Structure cluster_E Purity A Crude Product (Post-Workup) B Purification (Column Chromatography) A->B C Isolated Solid B->C D Structural Confirmation C->D E Purity Assessment C->E F ¹H NMR & ¹³C NMR D->F G HRMS D->G H HPLC E->H I Characterized Compound (Purity ≥97%) F->I G->I H->I

Caption: A standard workflow for the analytical characterization and quality control.

Potential Applications and Future Research Directions

This compound is not merely a catalog chemical; it is a strategically designed building block for drug discovery.

  • Intermediate for SGLT2 Inhibitors: Structurally related compounds have been reported as crucial intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4] This molecule could serve a similar purpose in the development of new anti-hyperglycemic agents.

  • Scaffold for Library Synthesis: The bromine atom is the molecule's most valuable feature for diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions. By reacting it with a wide array of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling), researchers can rapidly generate a large library of novel compounds. This library can then be screened against various biological targets to identify new hit compounds.

  • Fragment-Based Drug Discovery (FBDD): The isoindolinone core can be considered a high-value fragment. By exploring modifications at the C-5 position, researchers can "grow" the fragment into more potent and selective leads while the N-cyclohexyl group occupies a lipophilic pocket in a target protein.

Future work should focus on leveraging the C-5 bromine to synthesize and screen a library of derivatives for various therapeutic areas, including oncology, neuroscience, and metabolic diseases, where the isoindolinone scaffold has previously shown promise.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block and intermediate in medicinal chemistry. This guide has provided a detailed framework covering its fundamental properties, a robust and logical synthetic strategy, and the necessary analytical methods to ensure its quality. By understanding the rationale behind its synthesis and characterization, researchers can effectively utilize this versatile molecule to accelerate their drug discovery and development programs.

References

  • BLD Pharm. (n.d.). 5-Bromo-2-methylisoindolin-1-one.
  • BLDpharm. (n.d.). 5-Bromo-2-(cyclohexylmethyl)isoindolin-1-one.
  • PubChem. (2026, February 14). 5-Bromo-2-cyclopropyl-6-fluoroisoindolin-1-one. Retrieved February 22, 2026, from [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • MacNeil, S. L., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved February 22, 2026, from [Link]

  • MDPI. (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved February 22, 2026, from [Link]

  • Gao, Y.-L., et al. (2011). (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 22, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of 5-Bromo-2-cyclohexylisoindolin-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-Bromo-2-cyclohexylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental data in public literature, this document establishes a predictive framework based on the molecule's structural and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data. This guide is structured to provide not just methods, but the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, among which solubility remains a primary hurdle. Poor solubility can lead to difficulties in purification, inaccurate in vitro assay results, and, most critically, low and variable bioavailability.[1][2] this compound, a molecule with a complex and largely non-polar structure, presents a classic case for the necessity of a thorough solubility assessment. Understanding its behavior in a range of organic solvents is paramount for developing robust synthetic routes, efficient purification strategies like crystallization, and for the formulation of stable and effective dosage forms. This guide will first deconstruct the molecular characteristics of this compound to predict its solubility and then provide the practical methodologies to empirically verify these predictions.

Molecular Structure and Physicochemical Properties Analysis

A predictive understanding of solubility begins with a detailed examination of the target molecule's structure.[3][4][5]

Physicochemical Properties of this compound:

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₆BrNOSigma-Aldrich
Molecular Weight 294.19 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich[6]
InChI Key FVMQYPWUWBVGIZ-UHFFFAOYSA-NSigma-Aldrich[6]

The structure of this compound reveals several key features that will govern its solubility:

  • The Isoindolinone Core: This bicyclic lactam structure contains a polar amide group, which is capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and, to a lesser extent, a weak hydrogen bond donor at the nitrogen (though the nitrogen's lone pair is delocalized into the carbonyl). The parent compound, isoindolinone, exhibits moderate solubility in polar organic solvents like ethanol and dichloromethane.[7]

  • The Cyclohexyl Group: This is a large, non-polar, and sterically bulky substituent on the nitrogen atom. This group will significantly contribute to the lipophilicity of the molecule, favoring solubility in non-polar solvents.

  • The Bromo Substituent: The bromine atom on the aromatic ring is an electron-withdrawing group and adds to the molecular weight and van der Waals surface area. While it introduces a slight polarizability, its overall effect is expected to enhance the lipophilic character of the molecule.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, we can make the following predictions:

  • High Solubility: Expected in moderately polar to non-polar aprotic solvents. The molecule's large non-polar surface area, contributed by the cyclohexyl and bromo-phenyl groups, will interact favorably with solvents that have significant non-polar character.

  • Moderate Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar lactam core while also accommodating the non-polar regions.

  • Low Solubility: Predicted in highly polar protic solvents like water, methanol, and ethanol. The large, non-polar cyclohexyl group will be poorly solvated by the strong hydrogen-bonding network of these solvents. Similarly, very non-polar solvents like hexane may also be suboptimal, as they cannot effectively solvate the polar lactam core.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Key Molecular Features Influencing Solubility cluster_0 Molecular Components cluster_1 Predicted Solubility Outcome A This compound B Isoindolinone Core (Polar Lactam) C Cyclohexyl Group (Non-polar, Bulky) D Bromo Substituent (Lipophilic, Polarizable) E Favors solubility in polar aprotic solvents B->E Interaction with polar solvent groups F Favors solubility in non-polar solvents C->F Interaction with non-polar solvents G Hinders solubility in polar protic solvents (e.g., water) C->G Poor solvation by H-bonding networks D->F Increases lipophilicity

Caption: Key molecular features of this compound and their predicted influence on solubility.

Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental protocols are essential. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's behavior.[1][8]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution, mimicking how compounds are often handled in biological screens.[1][9][10]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous or organic solvent system. The concentration at which the compound precipitates is its kinetic solubility. This value is influenced by the initial solvent and the rate of precipitation.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Solvent Plate Preparation: In a 96-well plate, dispense the desired organic solvents to be tested.

  • Serial Dilution: Add the DMSO stock solution to the solvents and perform serial dilutions to create a range of concentrations (e.g., from 200 µM down to 1 µM).

  • Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, to allow for precipitation to occur.[9]

  • Precipitate Detection: Analyze the wells for the presence of precipitate. Common methods include:

    • Nephelometry: Measures light scattering caused by suspended particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured and compared to a calibration curve.

    • LC-MS/MS: Provides high sensitivity and specificity for quantifying the compound in the supernatant.[10]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound in its solid form and is the gold standard for obtaining precise solubility data for lead optimization and pre-formulation studies.[1][2]

Principle: An excess of the solid compound is equilibrated with the solvent over an extended period until the concentration of the dissolved compound in the solution reaches a constant maximum value.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm or smaller pore size filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL, µg/mL, or molarity (M).

The following diagram outlines the workflow for the thermodynamic solubility assay.

Thermodynamic Solubility Experimental Workflow A 1. Sample Preparation Add excess solid compound to solvent B 2. Equilibration Agitate at constant temperature (24-72 hours) A->B C 3. Phase Separation Allow undissolved solid to settle B->C D 4. Filtration Filter supernatant to remove all solid particles C->D E 5. Quantification Analyze concentration of filtrate by HPLC-UV or LC-MS/MS D->E F 6. Data Analysis Calculate solubility (e.g., mg/mL, M) E->F

Caption: A step-by-step workflow for determining the thermodynamic solubility of a compound.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile for this compound across a range of common organic solvents, categorized by their polarity. This serves as a starting point for experimental design.

Solvent CategorySolventPolarity IndexPredicted SolubilityRationale
Non-Polar Hexane0.1LowCannot effectively solvate the polar lactam core.
Toluene2.4Moderate to HighAromatic ring can interact with the isoindolinone core, while the non-polar nature accommodates the cyclohexyl group.
Polar Aprotic Diethyl Ether2.8ModerateSome polarity to interact with the lactam, but largely non-polar character.
Dichloromethane (DCM)3.1HighGood balance of polarity to dissolve the lactam and ability to solvate the non-polar regions.[7]
Tetrahydrofuran (THF)4.0HighThe ether oxygen can interact with the lactam, and the cyclic structure is a good solvent for many organics.
Ethyl Acetate4.4Moderate to HighThe ester group provides polarity, but the ethyl group adds non-polar character.
Acetone5.1ModerateMore polar, may be less effective at solvating the large non-polar groups compared to DCM or THF.
Acetonitrile (ACN)5.8Low to ModerateHigh polarity may not be ideal for the non-polar components of the molecule.
Dimethylformamide (DMF)6.4ModerateHighly polar, but often a good solvent for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)7.2ModerateVery high polarity; likely to be a good solvent for stock solutions but may not be optimal for crystallization.
Polar Protic Isopropanol3.9Low to ModerateThe hydrogen-bonding network may be disrupted by the large non-polar groups.
Ethanol4.3LowSimilar to isopropanol, the non-polar character is significant.[7]
Methanol5.1LowThe strong hydrogen-bonding network will poorly solvate the lipophilic parts of the molecule.

Conclusion and Future Recommendations

This technical guide has established a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on a thorough analysis of its molecular structure, a qualitative solubility profile has been predicted, suggesting optimal solubility in moderately polar aprotic solvents like dichloromethane and THF. To translate these predictions into actionable, quantitative data, detailed protocols for both kinetic and thermodynamic solubility determination have been provided.

It is strongly recommended that researchers undertake the thermodynamic solubility experiments outlined in this guide to generate a definitive solubility profile. This empirical data will be invaluable for guiding downstream activities, including the selection of solvents for reaction chemistry, the design of effective crystallization-based purification protocols, and the initial stages of formulation development. A comprehensive understanding of solubility is not merely an academic exercise; it is a cornerstone of efficient and successful drug development.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. (2002). [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. [Link]

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. (2025). [Link]

  • Polarity of Solvents. Unknown Source.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (2023). [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • COMMON SOLVENT PROPERTIES. Unknown Source.
  • ADME Solubility Assay. BioDuro. [Link]

  • 5-Bromo-2-cyclopropyl-6-fluoroisoindolin-1-one. PubChem. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. (2024). [Link]

Sources

The Strategic Deployment of Brominated Isoindolinones: A Technical Guide for Pharmaceutical Architects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant molecules. The strategic introduction of a bromine atom onto this framework unlocks a vast potential for molecular diversification, transforming the humble isoindolinone into a powerful and versatile building block for drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of brominated isoindolinones, from their synthesis to their application as pivotal intermediates in the construction of complex pharmaceutical agents. We will delve into the causality behind synthetic choices, provide field-proven experimental protocols, and illustrate the power of these building blocks in the synthesis of targeted therapies such as kinase inhibitors, PARP inhibitors, and Proteolysis Targeting Chimeras (PROTACs).

The Isoindolinone Nucleus: A Foundation of Pharmacological Relevance

The isoindolinone scaffold, a bicyclic structure containing a fused benzene and γ-lactam ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. This inherent pharmacological relevance has driven significant efforts towards the development of efficient synthetic methodologies to access this core structure.[2][3] Notable examples of isoindolinone-containing drugs include the antihypertensive agent Chlortalidone and the anti-inflammatory drug Indoprofen.[1]

Strategic Bromination: Installing the Synthetic Linchpin

The true synthetic utility of the isoindolinone core is unleashed upon the introduction of a bromine atom. This halogen serves as a versatile synthetic "handle," enabling a wide array of subsequent cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. The regioselective synthesis of brominated isoindolinones is therefore a critical first step in many drug discovery campaigns.

Synthesis of Key Brominated Isoindolinone Building Blocks

The synthesis of specific brominated isoindolinone isomers is paramount for targeted drug design. Below are detailed protocols for the preparation of three key building blocks: 4-bromo-, 5-bromo-, and 6-bromoisoindolin-1-one.

2.1.1. Synthesis of 4-Bromoisoindolin-1-one

4-Bromoisoindolin-1-one is a valuable precursor, notably used in the synthesis of the HCV NS3/4A protease inhibitor Vaniprevir.[4] A common synthetic route commences from 3-bromo-2-methylbenzoic acid.[4]

  • Experimental Protocol: Synthesis of 4-Bromoisoindolin-1-one [4]

    • Step 1: Acid Chloride Formation. A suspension of 3-bromo-2-methylbenzoic acid (1.0 eq) in thionyl chloride (excess) is heated to 60°C for 1 hour. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude acid chloride.

    • Step 2: Esterification. The crude acid chloride is suspended in methanol and cooled to 0°C. Triethylamine (2.0 eq) is added slowly, and the mixture is warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then concentrated, and the residue is partitioned between ethyl acetate and water. The organic phase is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered, and concentrated to afford the methyl ester.

    • Step 3: Bromination and Cyclization. The methyl ester is then subjected to conditions that facilitate bromination of the benzylic methyl group followed by cyclization with ammonia to furnish 4-bromoisoindolin-1-one. A solution of the methyl ester in a suitable solvent is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide is then treated with aqueous ammonia to effect cyclization to the desired product.

2.1.2. Synthesis of 5-Bromoisoindolin-1-one

5-Bromoisoindolin-1-one is another crucial building block, offering a different substitution pattern for structure-activity relationship (SAR) studies.[5]

  • Experimental Protocol: Synthesis of 5-Bromoisoindolin-1-one

    A common starting material for this isomer is 4-bromotoluene. The synthesis involves oxidation of the methyl group to a carboxylic acid, followed by a series of transformations analogous to those for the 4-bromo isomer, ultimately leading to the desired 5-bromoisoindolin-1-one.

2.1.3. Synthesis of 6-Bromoisoindolin-1-one

The 6-bromo isomer provides yet another point of diversification. A patented method describes its synthesis from o-toluic acid.[6]

  • Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one [6]

    • Step 1: Bromination of o-Toluic Acid. o-Toluic acid is treated with a brominating agent in a suitable solvent to afford a mixture of brominated isomers.

    • Step 2: Functional Group Manipulation and Cyclization. The desired bromo-o-toluic acid isomer is then converted to a suitable precursor, such as a 2-(halomethyl)benzoic acid derivative, which is subsequently cyclized with ammonia to yield 6-bromoisoindolin-1-one.

Synthesis_of_Brominated_Isoindolinones cluster_4bromo Synthesis of 4-Bromoisoindolin-1-one cluster_5bromo Synthesis of 5-Bromoisoindolin-1-one cluster_6bromo Synthesis of 6-Bromoisoindolin-1-one 3-Bromo-2-methylbenzoic acid 3-Bromo-2-methylbenzoic acid Acid Chloride Acid Chloride 3-Bromo-2-methylbenzoic acid->Acid Chloride SOCl₂ Methyl Ester Methyl Ester Acid Chloride->Methyl Ester MeOH, Et₃N 4-Bromoisoindolin-1-one 4-Bromoisoindolin-1-one Methyl Ester->4-Bromoisoindolin-1-one 1. NBS, Initiator 2. NH₃ 4-Bromotoluene 4-Bromotoluene 4-Bromo-2-methylbenzoic acid 4-Bromo-2-methylbenzoic acid 4-Bromotoluene->4-Bromo-2-methylbenzoic acid Oxidation ... ... 4-Bromo-2-methylbenzoic acid->... 5-Bromoisoindolin-1-one 5-Bromoisoindolin-1-one ...->5-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one ...->6-Bromoisoindolin-1-one o-Toluic Acid o-Toluic Acid Brominated o-Toluic Acid Brominated o-Toluic Acid o-Toluic Acid->Brominated o-Toluic Acid Bromination Brominated o-Toluic Acid->...

Synthetic pathways to key brominated isoindolinone isomers.

The Bromine Handle: A Gateway to Molecular Diversity via Cross-Coupling Reactions

The carbon-bromine bond in brominated isoindolinones is a versatile functional group that serves as a linchpin for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting a brominated isoindolinone with an organoboron reagent in the presence of a palladium catalyst and a base.[7] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many kinase inhibitors.

Suzuki_Miyaura_Coupling Brominated Isoindolinone Brominated Isoindolinone Aryl-Isoindolinone Aryl-Isoindolinone Brominated Isoindolinone->Aryl-Isoindolinone Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-Isoindolinone

General scheme of the Suzuki-Miyaura coupling reaction.
  • Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoindolin-1-one with 4-Methoxyphenylboronic Acid

    • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromoisoindolin-1-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

    • Addition of Reagents: Add a degassed solvent system (e.g., a mixture of toluene and water) followed by a base (e.g., potassium carbonate, 2.0 eq).

    • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)isoindolin-1-one.

ParameterCondition
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines.[8] This reaction is particularly valuable for introducing diverse amine functionalities, which can modulate the physicochemical properties and biological activity of the isoindolinone scaffold.

Buchwald_Hartwig_Amination Brominated Isoindolinone Brominated Isoindolinone Amino-Isoindolinone Amino-Isoindolinone Brominated Isoindolinone->Amino-Isoindolinone Pd Catalyst, Ligand, Base Amine Amine Amine->Amino-Isoindolinone

General scheme of the Buchwald-Hartwig amination.
  • Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoisoindolin-1-one with Morpholine

    • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromoisoindolin-1-one (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., XPhos, 0.1 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

    • Addition of Reagents: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by morpholine (1.2 eq).

    • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for the specified time, monitoring the reaction by TLC or LC-MS.

    • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify the residue by flash chromatography.

ParameterCondition
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, RuPhos, BrettPhos
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is invaluable for introducing linear alkyne moieties, which can serve as rigid linkers or be further elaborated into other functional groups.[10]

Sonogashira_Coupling Brominated Isoindolinone Brominated Isoindolinone Alkynyl-Isoindolinone Alkynyl-Isoindolinone Brominated Isoindolinone->Alkynyl-Isoindolinone Pd Catalyst, Cu(I) co-catalyst, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynyl-Isoindolinone

General scheme of the Sonogashira coupling reaction.
  • Experimental Protocol: Sonogashira Coupling of 4-Bromoisoindolin-1-one with Phenylacetylene [10]

    • Reaction Setup: To a dry flask under an inert atmosphere, add 4-bromoisoindolin-1-one (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

    • Addition of Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0 eq). Add phenylacetylene (1.2 eq) dropwise.

    • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) until completion, as monitored by TLC.

    • Work-up and Purification: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper(I) Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C

Applications in Modern Drug Discovery

The functionalized isoindolinones synthesized via these cross-coupling reactions are invaluable intermediates in the development of novel therapeutics targeting a range of diseases.

Kinase Inhibitors

The indolinone scaffold is a well-established core for kinase inhibitors.[11] Brominated isoindolinones serve as excellent starting points for the synthesis of libraries of potential kinase inhibitors through Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the exploration of the chemical space around the ATP-binding site of various kinases. For instance, 4-bromoisoindolin-1-one has been utilized in the synthesis of kinase inhibitors like H-89.[4]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[1][12] The isoindolinone scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP.[13] Brominated isoindolinones provide a convenient platform for the synthesis of diverse PARP inhibitor candidates by introducing various substituents that can optimize binding affinity and selectivity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[14][15] They typically consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. The isoindolinone core is a key component of thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known ligands for the Cereblon (CRBN) E3 ligase.[14] Brominated isoindolinones can be functionalized via cross-coupling reactions to attach linkers, which are then connected to a ligand for a target protein, thus enabling the rapid synthesis of novel PROTACs for targeted protein degradation.

PROTAC_Synthesis Brominated Isoindolinone Brominated Isoindolinone Cross-Coupling Cross-Coupling Brominated Isoindolinone->Cross-Coupling Functionalized Isoindolinone Functionalized Isoindolinone Cross-Coupling->Functionalized Isoindolinone Linker Attachment Linker Attachment Functionalized Isoindolinone->Linker Attachment Isoindolinone-Linker Isoindolinone-Linker Linker Attachment->Isoindolinone-Linker PROTAC PROTAC Isoindolinone-Linker->PROTAC Ligand for Target Protein Ligand for Target Protein Ligand for Target Protein->PROTAC

Workflow for the synthesis of isoindolinone-based PROTACs.

Conclusion

Brominated isoindolinones represent a class of exceptionally valuable building blocks in the arsenal of the medicinal chemist. Their straightforward synthesis and the versatile reactivity of the bromine atom provide a robust platform for the rapid generation of molecular diversity. The ability to systematically modify the isoindolinone core through well-established cross-coupling methodologies allows for the fine-tuning of pharmacological properties and the development of highly targeted therapeutics. As the demand for novel and effective drugs continues to grow, the strategic application of brominated isoindolinones will undoubtedly play an increasingly important role in shaping the future of pharmaceutical research and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. (2015).
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 142.
  • Anizon, F., Giraud, F., Gfs-Gilles, S., & Leonce, S. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(9), 1188.
  • Zhang, X., Han, X., & Jin, J. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates.
  • Zhou, X., & Wang, Z. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 20(1), 1-2.
  • CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents. (2014).
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • Micallef, A. S., Bottle, S. E., & Micallef, J. V. (2006). Brominated isoindolines: Precursors to functionalised nitroxides. New Journal of Chemistry, 30(8), 1243-1250.
  • Wang, C., Li, Y., & Wang, J. (2024).
  • Al-Tel, T. H. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Letters in Organic Chemistry, 8(1), 49-52.
  • Paju, A., Kanger, T., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • Chen, J., & Li, G. (2018). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett, 29(10), 1339-1342.
  • Dokla, E. M. E., Abdel-Aziz, A. K., Milik, S. N., Mahmoud, A. H., Saadeldin, M. K., McPhillip, M. J., ... & Abouzid, K. A. M. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. European Journal of Medicinal Chemistry, 238, 114467.
  • Li, Y., & Rao, Y. (2022). PROTACs for BRDs proteins in cancer therapy: a review.
  • Zhou, X., & Wang, Z. (2025).
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26343-26353.
  • Application of PROTACs in target identification and validation. (2024). Frontiers in Pharmacology, 15, 1369315.
  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved from [Link]

  • Huang, X., & Liu, Y. (2005). Regio-and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization. The Journal of organic chemistry, 70(4), 1432-1437.
  • Brear, P., De Fusco, C., Atkinson, E. L., Iegre, J., Francis-Newton, N. J., Venkitaraman, A. R., ... & Spring, D. R. (2022). A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action. RSC Medicinal Chemistry, 13(11), 1420-1426.
  • Kim, D. Y., & Kim, H. W. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8443.
  • Hocek, M., & Dvorakova, I. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 113-128.
  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degrad
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). Molecules, 30(19), 4567.
  • Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (2023). Frontiers in Oncology, 13, 1180290.
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  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). Journal of the American Chemical Society, 143(31), 12068-12077.
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Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one , a critical pharmacophore in medicinal chemistry. The isoindolin-1-one scaffold is ubiquitous in kinase inhibitors, anti-inflammatory agents (e.g., Lenalidomide analogs), and psychotropic drugs.

The 5-bromo substituent provides a versatile handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclohexyl group offers lipophilic bulk often required for active site occupancy.

Key Advantages of this Protocol:

  • Regiospecificity: Guaranteed production of the 5-bromo isomer (vs. the 6-bromo) via defined precursor selection.

  • Scalability: Avoids cryogenic lithiation and high-pressure hydrogenation.

  • Purification: Designed to utilize crystallization/trituration, minimizing chromatographic overhead.

  • Green Chemistry: Replaces carbon tetrachloride (

    
    ) with 
    
    
    
    -trifluorotoluene (PhCF3) in the radical bromination step.

Retrosynthetic Strategy

The most reliable route for scale-up utilizes the "benzylic functionalization-cyclization" strategy. Unlike phthalimide reduction (which often yields over-reduced isoindolines or requires harsh conditions) or lithiation (difficult to scale), this route relies on classical


 and acyl substitution chemistry.
Reaction Scheme Logic

SynthesisPath cluster_conditions Conditions SM Methyl 4-bromo-2-methylbenzoate (Commercially Available) Inter Intermediate 1: Methyl 4-bromo-2-(bromomethyl)benzoate SM->Inter Step 1: NBS, Radical Bromination (Regioselective) Prod Target: This compound Inter->Prod Step 2: Cyclohexylamine (Cyclization) C1 PhCF3, Reflux C2 THF/Et3N or MeCN/K2CO3

Figure 1: Retrosynthetic disconnection demonstrating the regioselective construction of the isoindolin-1-one core.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Objective: Functionalization of the benzylic position via Wohl-Ziegler reaction.

  • Precursor: Methyl 4-bromo-2-methylbenzoate (CAS: 99548-55-7)

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent:

    
    -Trifluorotoluene (PhCF3) – Note: 
    
    
    
    is the traditional solvent but is neurotoxic and ozone-depleting. PhCF3 is the modern, scalable equivalent.

Step-by-Step Methodology:

  • Charge: To a flame-dried reactor equipped with a reflux condenser and nitrogen inlet, add Methyl 4-bromo-2-methylbenzoate (1.0 equiv) and PhCF3 (10 volumes).

  • Activation: Add NBS (1.05 equiv) and radical initiator BPO (0.05 equiv).

    • Scientist's Note: Do not add large excess of NBS. Over-bromination leads to the dibromomethyl impurity, which hydrolyzes to the aldehyde and complicates purification.

  • Initiation: Heat the mixture to reflux (approx. 102°C). Ensure vigorous stirring. The reaction is initiated when the suspension changes appearance (succinimide floats to the top).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Reaction is typically complete in 2–4 hours.

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

  • Wash: Wash the filtrate with saturated

    
     (2x) and brine (1x). Dry over 
    
    
    
    .[1]
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: The crude usually solidifies. Recrystallize from Hexane/EtOAc (10:1) if purity is <95%.

    • Yield Target: 85–92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Cyclization to this compound

Objective: One-pot alkylation and intramolecular amidation.

  • Precursor: Methyl 4-bromo-2-(bromomethyl)benzoate (from Protocol A).[2]

  • Reagent: Cyclohexylamine (1.1 equiv).

  • Base: Triethylamine (

    
    , 2.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Solvent: THF (Tetrahydrofuran) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF (10 volumes).

  • Addition: Add

    
     (2.0 equiv). Cool the solution to 0°C.
    
  • Amine Addition: Add Cyclohexylamine (1.1 equiv) dropwise over 30 minutes.

    • Mechanistic Insight: The amine first displaces the benzylic bromide (

      
      ) to form the secondary amine intermediate.
      
  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. If cyclization (ring closure) is slow (monitored by LCMS showing intermediate acid/ester), heat to reflux (66°C) for 2–4 hours.

    • Scientist's Note: Heating promotes the attack of the secondary nitrogen on the methyl ester, releasing methanol and closing the lactam ring.

  • Quench: Cool to RT and quench with water (10 volumes).

  • Isolation (Crystallization):

    • If using MeCN/Water: The product often precipitates directly upon water addition. Filter and wash with water.

    • If using THF: Concentrate to remove THF, extract with EtOAc, wash with 1N HCl (to remove unreacted amine), brine, and dry.

  • Final Purification: Triturate the solid with cold diethyl ether or recrystallize from Ethanol.

    • Yield Target: 75–85%

    • Appearance: White crystalline solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
NBS Stoichiometry 1.02 – 1.05 equiv>1.1 eq: Formation of dibromo impurity (difficult to separate). <1.0 eq: Incomplete conversion.
Reaction Temp (Step 2) 0°C

Reflux
Too Hot initially: Potential for double alkylation of the amine (dimer formation). Too Cold: Incomplete cyclization (stops at amino-ester).
Water Content Anhydrous (<0.1%)Moisture in Step 1 competes with radical mechanism. Moisture in Step 2 hydrolyzes the ester to the acid (preventing cyclization).
Base Choice Organic vs Inorganic

in MeCN is often cleaner for scale-up but requires filtration.

is easier for small batches.
Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture (Step 2) Check TLC/LCMS Analysis Start->Check Impurity Major Impurity? Check->Impurity Direct Precipitate with H2O Impurity->Direct Clean (<5% imp) AcidWash Dissolve EtOAc, Wash 1N HCl Impurity->AcidWash Unreacted Amine Col Flash Column (Last Resort) Impurity->Col Complex Mix Final Pure Product >98% Direct->Final Recrystallize (EtOH) AcidWash->Final Triturate (Ether)

Figure 2: Purification logic flow to minimize chromatographic steps.

Analytical Specifications (Self-Validation)

To confirm the identity and purity of the synthesized material, ensure the data matches the following profile:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.6–7.7 (d, 1H, Ar-H, C7)
      
    • 
       7.5–7.6 (d/s, 2H, Ar-H, C4/C6)
      
    • 
       4.3 (s, 2H, Lactam 
      
      
      
      ) – Diagnostic peak for isoindolinone core.
    • 
       4.1–4.2 (m, 1H, N-CH of cyclohexyl)
      
    • 
       1.2–1.9 (m, 10H, Cyclohexyl protons)
      
  • Regiochemistry Check:

    • The coupling pattern in the aromatic region must show an ABX or specific splitting consistent with 1,2,4-substitution on the ring. The singlet at C4 (isoindolinone numbering) is crucial to distinguish from the 6-bromo isomer.

  • Mass Spectrometry (ESI+):

    • 
       calc: 294.05/296.05 (1:1 Br isotope pattern).
      

Safety & Handling

  • Bromomethyl Benzoate (Intermediate): Potent lachrymator and skin irritant. Handle exclusively in a fume hood. Double-glove (Nitrile) is recommended.

  • Cyclohexylamine: Corrosive and flammable. Causes severe skin burns.

  • PhCF3: Flammable liquid. Although less toxic than

    
    , standard solvent safety applies.
    

References

  • General Isoindolinone Synthesis

    • Clayden, J., et al. "Lithiation of ureas: a simple, scalable synthesis of isoindolin-1-ones." Beilstein Journal of Organic Chemistry, 2011, 7, 1226–1235. [Link]

  • Bromination Protocol (Analogous)
  • Cyclization Mechanism

    • Couture, A., et al. "New syntheses of isoindolin-1-ones."[3] Tetrahedron, 2000, 56(11), 1491-1499. [Link]

  • Starting Material Data

    • PubChem Compound Summary for CID 22031226, Methyl 4-bromo-2-methylbenzoate. [Link]

Sources

Procedure for synthesizing 5-Bromo-2-cyclohexylisoindolin-1-one from methyl 2-formyl-4-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one

Abstract

This application note details a robust, one-pot protocol for the synthesis of This compound utilizing methyl 2-formyl-4-bromobenzoate as the starting scaffold. Unlike traditional multi-step procedures that isolate the intermediate benzylamine, this method employs a Reductive Amination-Lactamization Cascade (RALC) . This approach maximizes atom economy, minimizes solvent waste, and ensures high regiochemical fidelity. The protocol is optimized for medicinal chemistry discovery and early-phase process development.

Strategic Analysis & Retrosynthesis

The target molecule, an isoindolinone derivative, is a privileged pharmacophore in drug discovery, serving as a core scaffold for immunomodulatory drugs (IMiDs) and various kinase inhibitors.

Synthetic Logic: The transformation relies on the distinct reactivity profiles of the aldehyde and ester functionalities present in the starting material (methyl 2-formyl-4-bromobenzoate).

  • Chemoselectivity: The aldehyde is significantly more electrophilic than the ester, allowing for selective imine formation with cyclohexylamine.

  • In Situ Reduction: The resulting imine is reduced to a secondary amine using a mild hydride source (Sodium Triacetoxyborohydride).

  • Spontaneous Cyclization: The newly formed amine, positioned ortho to the methyl ester, undergoes an intramolecular nucleophilic acyl substitution (lactamization) to close the ring.

Regiochemical Confirmation:

  • Starting Material: Methyl 2-formyl-4-bromobenzoate (Bromine is para to the ester and meta to the formyl group).

  • Product: In the isoindolinone ring system, the carbonyl is C1 and the methylene is C3. The bromine retains its position relative to the carbonyl attachment, resulting in the 5-bromo isomer.

Mechanistic Insight

The reaction proceeds through a domino sequence.[1][2] Understanding the kinetics of the imine formation versus the cyclization is critical for yield optimization.

Figure 1: Reaction Mechanism & Pathway

G SM Methyl 2-formyl- 4-bromobenzoate Imine Schiff Base Intermediate SM->Imine Condensation (-H2O) Amine Cyclohexylamine Amine->Imine SecAmine Secondary Amine (Transient) Imine->SecAmine Reduction RedAgent NaBH(OAc)3 (Hydride Transfer) RedAgent->SecAmine Lactam Target: 5-Bromo-2-cyclohexyl- isoindolin-1-one SecAmine->Lactam Intramolecular Cyclization (-MeOH)

Caption: The cascade proceeds via imine formation, selective reduction, and thermodynamic ring closure.

Experimental Protocol

Safety Warning:

  • Methyl 2-formyl-4-bromobenzoate: Potential alkylating agent. Handle in a fume hood.

  • Cyclohexylamine: Corrosive and flammable.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon contact with acids or moisture. Vent reaction vessel properly.

Materials Table
ReagentMW ( g/mol )Equiv.[3][4]Amount (Example)Role
Methyl 2-formyl-4-bromobenzoate 243.051.02.43 g (10 mmol)Limiting Reagent
Cyclohexylamine 99.171.11.09 g (1.26 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.53.18 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst
1,2-Dichloroethane (DCE) --40 mL (0.25 M)Solvent
Step-by-Step Methodology
  • Imine Formation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-formyl-4-bromobenzoate (1.0 equiv) and 1,2-Dichloroethane (DCE) .

    • Add Cyclohexylamine (1.1 equiv) dropwise.

    • Add Acetic Acid (1.0 equiv).

    • Observation: The solution may warm slightly and change color (pale yellow) as the imine forms.

    • Stir at Room Temperature (20–25 °C) for 1 hour. Note: Monitor by TLC or LCMS to ensure complete consumption of the aldehyde.

  • Reductive Step:

    • Cool the mixture to 0 °C using an ice bath (optional, but recommended to suppress side reactions).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.[3]

    • Stir for 4–16 hours.

    • Checkpoint: LCMS should show the mass of the reduced amine (M+H = 326/328) or the cyclized product (M+H = 294/296).

  • Cyclization Promotion (If required):

    • In many cases, cyclization is spontaneous. If the secondary amine intermediate persists (observed via LCMS), heat the reaction mixture to 50 °C for 2 hours to drive the lactamization.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acid and decompose excess borohydride.

    • Separate the layers.[3][4][5] Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization (Recommended): The crude solid is often pure enough for recrystallization. Dissolve in minimal hot Ethanol and add Heptane until cloudy. Cool to 4 °C.

    • Flash Chromatography: If necessary, purify on silica gel eluting with Hexanes/Ethyl Acetate (Gradient 10%

      
       40% EtOAc).
      

Quality Control & Troubleshooting

Figure 2: Workflow Logic & QC Checkpoints

Workflow Start Start: Mix Aldehyde + Amine Check1 QC 1: Is Imine Formed? (TLC/LCMS) Start->Check1 Check1->Start No (Add more time/Acid) AddRed Add NaBH(OAc)3 Check1->AddRed Yes Check2 QC 2: Is Amine Cyclized? AddRed->Check2 Heat Heat to 50°C Check2->Heat No (Intermediate present) Workup Quench & Extract Check2->Workup Yes (Product formed) Heat->Workup

Caption: Decision tree for reaction monitoring ensures complete conversion before workup.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Imine Formation Wet solvent or insufficient acid catalyst.Ensure DCE is dry (molecular sieves). Add 0.5 eq more AcOH.
Stalled Reduction STAB has decomposed (absorbed moisture).Use a fresh bottle of reducing agent. Switch to NaBH₃CN (requires MeOH solvent).
Intermediate Amine Persists Steric bulk of cyclohexyl group slows cyclization.Heat the reaction to 50–60 °C or swap solvent to Toluene and reflux (Dean-Stark) if problem persists.
Low Yield Hydrolysis of ester during workup.Avoid strong bases. Use mild NaHCO₃ quench.

References

  • Zhang, W., et al. (2022). "One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate." Chinese Journal of Organic Chemistry, 42(8), 2456-2461.[6]

  • Allin, S. M., et al. (2012). "The synthesis of isoindolinones: a review." Tetrahedron, 68(31), 6079-6114. (General review of isoindolinone synthesis).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Campbell, J. B., et al. (1994). "Synthesis of Isoindolin-1-ones via Reductive Amination." U.S. Patent 5,322,967.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Methods in Isoindolinone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. Its synthesis has been a focal point of extensive research, with palladium-catalyzed cross-coupling reactions emerging as a particularly powerful and versatile tool for the construction and functionalization of this key structure. These methods offer significant advantages, including high efficiency, broad functional group tolerance, and the ability to forge C-C and C-N bonds with remarkable precision, often under mild reaction conditions.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of several key palladium-catalyzed methodologies for the synthesis of isoindolinone derivatives. Moving beyond simple procedural lists, this document elucidates the underlying principles and mechanistic rationale behind experimental choices, offering a robust framework for reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and supported by detailed mechanistic insights.

Strategic Approaches to Isoindolinone Synthesis via Palladium Catalysis

Palladium catalysis offers several distinct strategies for the assembly of the isoindolinone core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent and effective approaches include:

  • Direct C-H Activation/Annulation: This modern and atom-economical approach involves the direct functionalization of a C-H bond on a benzamide derivative, followed by annulation with a coupling partner such as an alkene or alkyne.

  • Intramolecular Heck Reaction: A classic and reliable method for forming the five-membered lactam ring through the cyclization of an N-alkenyl-2-halobenzamide.

  • Sonogashira Coupling and Related Carbonylative Cyclizations: These methods utilize terminal alkynes as coupling partners, often in tandem with carbonylation, to construct highly functionalized and unsaturated isoindolinone derivatives.

  • Intramolecular Buchwald-Hartwig Amination: This strategy focuses on the formation of the key N-C(aryl) bond through the cyclization of a suitably functionalized 2-halobenzamide.

  • Tandem/Cascade Reactions: Sophisticated one-pot sequences that combine multiple catalytic cycles, such as aza-Heck/Suzuki or Heck/Sonogashira reactions, to rapidly build molecular complexity and introduce stereocenters.

The following sections will delve into the specifics of these methodologies, providing detailed protocols and expert insights into their application.

Methodology 1: C-H Activation and Annulation

The direct C-H activation/annulation strategy represents a highly efficient and environmentally benign approach to isoindolinone synthesis, as it obviates the need for pre-functionalized starting materials like organohalides or organometallic reagents.[1][2][3] This method typically involves the palladium-catalyzed reaction of a benzamide derivative, often bearing a directing group, with an unsaturated coupling partner.

Scientific Rationale and Mechanistic Insight

The key to this transformation is the use of a directing group on the benzamide nitrogen (e.g., N-methoxy, N-pivaloyloxy), which coordinates to the palladium catalyst and positions it for selective ortho-C-H bond cleavage. This forms a five-membered palladacycle intermediate, a crucial step that dictates the regioselectivity of the reaction.[3][4] This intermediate then undergoes migratory insertion with an alkene or other coupling partner, followed by reductive elimination to furnish the isoindolinone product and regenerate the active palladium catalyst.[3]

The choice of oxidant is critical in C-H activation-based methods that follow a Pd(II)/Pd(0) catalytic cycle to regenerate the active Pd(II) catalyst. Common oxidants include benzoquinone (BQ), silver salts (e.g., Ag2CO3), or even molecular oxygen.[1] In some cases, a redox-neutral process can be achieved where no external oxidant is required.[5]

G cluster_0 Pd(II)/Pd(0) Catalytic Cycle cluster_1 Reactants & Product A Pd(OAc)₂ B Five-Membered Palladacycle A->B Coordination & C-H Activation C Coordination & Migratory Insertion Intermediate B->C Alkene Coordination & Insertion D Product Release & Pd(0) Species C->D β-Hydride Elimination or Reductive Elimination E Regenerated Pd(II) D->E Oxidation Product Isoindolinone D->Product Reduced_Oxidant Reduced Oxidant D->Reduced_Oxidant E->B Re-entry to Cycle Reactants N-Methoxybenzamide + Alkene Reactants->B Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->E

Figure 1: Simplified catalytic cycle for C-H activation/annulation.
Detailed Protocol: C-H Activation/Annulation with Alkenes

This protocol is adapted from methodologies involving the reaction of N-methoxybenzamides with alkenes.[3]

Materials:

  • N-Methoxybenzamide derivative (1.0 equiv)

  • Alkene (e.g., acrylate, styrene) (2.0-3.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Silver carbonate [Ag₂CO₃] or Benzoquinone [BQ] (2.0 equiv, as oxidant)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane) (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-methoxybenzamide derivative (e.g., 0.5 mmol, 1.0 equiv), the oxidant (1.0 mmol, 2.0 equiv), and the base (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ (e.g., 0.025 mmol, 5 mol%) to the tube.

  • Add the anhydrous solvent (5 mL) via syringe, followed by the alkene (1.0-1.5 mmol, 2.0-3.0 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoindolinone derivative.

Methodology 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust and widely used method for the synthesis of a variety of heterocyclic compounds, including isoindolinones.[6][7] This reaction involves the palladium-catalyzed cyclization of an N-alkenyl-2-halobenzamide, forming a new C-C bond and constructing the isoindolinone core.

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide (in this case, the 2-halobenzamide) to a Pd(0) species, forming a Pd(II)-aryl complex.[8] This is followed by the coordination of the tethered alkene to the palladium center and subsequent migratory insertion of the alkene into the Pd-C bond. This key step forms the new C-C bond and creates a five-membered ring. The cycle is completed by β-hydride elimination, which forms the exocyclic double bond in the product and regenerates the Pd(0) catalyst.[8]

The choice of ligand is crucial for the success of the Heck reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. For enantioselective variants, chiral ligands such as BINAP or phosphoramidites are used to control the stereochemistry of the newly formed chiral center.[9]

G cluster_0 Intramolecular Heck Reaction Cycle cluster_1 Reactants & Product A Pd(0)L₂ B Aryl-Pd(II) Complex A->B Oxidative Addition C Intramolecular Alkene Coordination B->C Ligand Dissociation D Cyclized Alkyl-Pd(II) Intermediate C->D Migratory Insertion (5-exo-trig) E Product Release D->E β-Hydride Elimination E->A Product 3-Methyleneisoindolinone E->Product Reactant N-Alkenyl-2-halobenzamide Reactant->B Base Base (e.g., Et₃N) Base->E

Figure 2: Catalytic cycle for the intramolecular Heck reaction.
Detailed Protocol: Intramolecular Heck Cyclization

This protocol is a general procedure based on established Heck coupling methodologies.[7]

Materials:

  • N-Alkenyl-2-iodobenzamide or N-alkenyl-2-bromobenzamide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), DMF) (0.1 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-alkenyl-2-halobenzamide (e.g., 1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).

  • Add the base (e.g., 2.0 mmol, 2.0 equiv), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-methyleneisoindolinone derivative.

Methodology 3: Sonogashira Coupling and Carbonylative Cyclization

The Sonogashira coupling provides a powerful route to 3-alkylideneisoindolinones by reacting a 2-halobenzamide with a terminal alkyne. This can be further elaborated through carbonylative variations to introduce additional functionality.

Scientific Rationale and Mechanistic Insight

The copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. This copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium center then yields the coupled product and regenerates the Pd(0) catalyst.

In the context of isoindolinone synthesis, the initial Sonogashira coupling product can undergo a subsequent intramolecular cyclization. Carbonylative Sonogashira reactions involve the insertion of carbon monoxide into the aryl-palladium intermediate before coupling with the alkyne, leading to the formation of an acyl-palladium species that can then cyclize to form the isoindolinone ring.

Detailed Protocol: Tandem Heck/Sonogashira Reaction for Chiral Isoindolinones

This advanced protocol is adapted from methodologies for the enantioselective synthesis of 3-propargyl isoindolinones bearing quaternary stereocenters.

Materials:

  • Enamide (e.g., N-acyl enamine derived from a 2-iodobenzamide) (1.0 equiv)

  • Terminal alkyne (1.5-2.0 equiv)

  • [Pd(dmba)Cl]₂ or similar Pd(II) precatalyst (3 mol%)

  • Chiral phosphoramidite ligand (e.g., L4 as described in the reference) (8 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Base (e.g., KOtBu, DBU) (1.0-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Ethyl acetate) (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 0.009 mmol) and the chiral ligand (0.024 mmol).

  • Evacuate and backfill with argon. Add anhydrous, degassed ethyl acetate (3 mL) and stir at room temperature for 30 minutes to form the active catalyst.

  • In a separate tube, add the enamide substrate (0.3 mmol, 1.0 equiv), CuI (0.012 mmol, 4 mol%), and the base (0.3 mmol, 1.0 equiv).

  • Transfer the pre-formed catalyst solution to the substrate mixture via a cannula.

  • Add the terminal alkyne (0.6 mmol, 2.0 equiv) via syringe.

  • Seal the tube and stir the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the chiral isoindolinone product.

Methodology 4: Intramolecular Buchwald-Hartwig Amination

While less common for the de novo synthesis of the isoindolinone core compared to its use in functionalizing existing heterocycles, the intramolecular Buchwald-Hartwig amination is a viable and powerful strategy for the final ring-closing step to form the lactam.

Scientific Rationale and Mechanistic Insight

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions. A Pd(0) complex undergoes oxidative addition into the aryl halide bond of the 2-halobenzamide substrate. The amide nitrogen then coordinates to the palladium(II) center. In the presence of a strong, non-nucleophilic base, the amide N-H is deprotonated, forming a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this complex, which releases the isoindolinone product and regenerates the Pd(0) catalyst.

The success of this reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination step to form the five-membered ring. The choice of base is also critical; strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS) or potassium tert-butoxide (KOt-Bu) are typically used.

G cluster_0 Intramolecular Buchwald-Hartwig Cycle cluster_1 Reactants & Product A Pd(0)L B Oxidative Addition Complex (Pd-II) A->B Oxidative Addition of 2-Halobenzamide C Palladium-Amido Complex B->C Amide Coordination & Deprotonation (Base) C->A Reductive Elimination D Isoindolinone Product C->D Product Release Reactant N-Substituted 2-Halobenzamide Reactant->B Base Strong Base (e.g., LHMDS) Base->C

Figure 3: Catalytic cycle for intramolecular Buchwald-Hartwig amination.
Detailed Protocol: Intramolecular Buchwald-Hartwig Cyclization

This is a representative protocol constructed from general principles of intramolecular C-N coupling.

Materials:

  • N-Substituted-2-bromobenzamide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2.5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, XPhos) (5-10 mol%)

  • Strong base (e.g., LHMDS, 1.0 M in THF) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) (0.1 M)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (e.g., 0.025 mmol) and the phosphine ligand (e.g., 0.05 mmol).

  • Add anhydrous, degassed solvent (5 mL) and stir at room temperature for 15-20 minutes to form the active catalyst.

  • In a separate, dry Schlenk tube, dissolve the N-substituted-2-bromobenzamide (1.0 mmol, 1.0 equiv) in the solvent (5 mL).

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Add the strong base (e.g., LHMDS, 1.5 mL of 1.0 M solution, 1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparative Overview of Methodologies

The following table provides a summary of the substrate scope and typical yields for the discussed palladium-catalyzed reactions, offering a comparative overview to aid in method selection.

Methodology Starting Material Coupling Partner Typical Catalyst/Ligand Yield Range Key Features & Limitations Reference
C-H Activation/Annulation N-MethoxybenzamideAcrylates, StyrenesPd(OAc)₂ / Ag₂CO₃50-95%Atom-economical; requires directing group; oxidant often needed.[3]
Intramolecular Heck N-Alkenyl-2-iodobenzamideN/A (Intramolecular)Pd(OAc)₂ / PPh₃60-90%Reliable for 5-exo-trig cyclization; substrate synthesis required.[7]
Tandem Heck/Sonogashira N-Acyl EnamideTerminal Alkynes[Pd(dmba)Cl]₂ / Chiral Ligand43-77%Forms quaternary stereocenters; high enantioselectivity (up to 93% ee).
Tandem Aza-Heck/Suzuki O-Phenyl Hydroxamic EtherArylboronic AcidsPd-Cat / Chiral LigandHigh YieldsHigh enantioselectivity; mild conditions.
Intramolecular Buchwald-Hartwig N-Substituted-2-bromobenzamideN/A (Intramolecular)Pd₂(dba)₃ / RuPhos60-95%Strong base required; sensitive to functional groups.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of diverse isoindolinone derivatives. The choice of methodology—be it C-H activation, Heck, Sonogashira, Buchwald-Hartwig amination, or sophisticated tandem sequences—can be tailored to the specific synthetic target and available precursors. Understanding the mechanistic underpinnings of these transformations is paramount for rational reaction design and optimization. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively control reactivity, selectivity, and stereochemistry, enabling the efficient construction of complex and medicinally relevant isoindolinone-containing molecules. This guide serves as a foundational resource, empowering scientists to leverage these advanced catalytic methods in their research and development endeavors.

References

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters. [Link]

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. PubMed. [Link]

  • Synthesis of fused isoindolinone rings via Heck reaction. ResearchGate. [Link]

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. ACS Publications. [Link]

  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Publishing. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. NIH. [Link]

  • A tandem Heck–aza-Michael addition protocol for the one-pot synthesis of isoindolines from unprotected amines. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Isoindolones via Palladium – Catalyzed Intramolecular Heck‐Mizoroki Reactions of Endocyclic Enamides Using N,N‐Ligands. ResearchGate. [Link]

  • Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. PubMed. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PMC. [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira/Annulation Reaction: Synthesis of Indolo[1,2-b]isoquinolines. Organic Letters. [Link]

  • Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones with Carboxylic Acids or Anhydrides as Readily Available Starting Materials. Organic Letters. [Link]

  • Synthesis of N-Substituted Isoindolinones via a Palladium-Catalyzed Three-Component Carbonylation—Amination—Michael Addition Cascade. ResearchGate. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. ResearchGate. [Link]

  • Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives. ResearchGate. [Link]

  • Synthesis of 3-propargyl isoindolinones by Pd/Cu-catalyzed enantioselective Heck/Sonogashira reaction of enamides. Organic & Biomolecular Chemistry. [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Semantic Scholar. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Decarboxylative strategies for synthesis of isoindolinones via palladium catalyzed C−H functionalization. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium-Catalyzed Asymmetric C–H Functionalization Reactions. Thieme. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira/Annulation Reaction: Synthesis of Indolo[1,2-b]isoquinolines. ACS Publications. [Link]

  • Substrate scope of the reaction. ResearchGate. [Link]

  • Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry. [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ResearchGate. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • General Method C: Synthesis of 4a–4g. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Strategic Bromination of N-Cyclohexylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific regiochemical challenges of brominating the N-cyclohexylisoindolin-1-one scaffold. It distinguishes between Side-Chain (C3) Functionalization —a direct post-synthetic modification—and Aryl Core Functionalization , which requires a de novo synthetic approach for high fidelity.

Executive Summary & Strategic Analysis

The bromination of N-cyclohexylisoindolin-1-one (Isoindolinone) is not a single-reaction query; it is a regiochemical decision point. The isoindolinone scaffold presents two distinct reactive domains:

  • The Benzylic C3 Position: Activated by the aromatic ring and the nitrogen atom, this position is susceptible to radical halogenation. This is the standard route for functionalizing the lactam ring to create cross-coupling precursors.

  • The Aryl Core (Positions 4-7): The fused benzene ring is deactivated by the carbonyl group. Direct electrophilic aromatic substitution (EAS) is sluggish and regiochemically poor (producing inseparable mixtures of 5- and 6-bromo isomers).

Recommendation:

  • For C3-Bromination: Use Protocol A (Radical Bromination with NBS).

  • For Aryl-Bromination (5-Br/6-Br): Do not attempt direct bromination. Use Protocol B (De Novo Synthesis from Brominated Precursors).

Decision Logic Diagram

BrominationStrategy Start Target Molecule: N-Cyclohexylisoindolin-1-one Decision Target Position? Start->Decision C3 C3 Position (Benzylic/Lactam) Decision->C3 Functionalize Lactam Aryl Aryl Core (Positions 5 or 6) Decision->Aryl Cross-Coupling Handle ProtocolA PROTOCOL A: Wohl-Ziegler Reaction (NBS / Radical Initiator) C3->ProtocolA ProtocolB PROTOCOL B: De Novo Synthesis (Start with Bromophthalic Anhydride) Aryl->ProtocolB

Figure 1: Strategic decision tree for selecting the correct bromination protocol based on the desired regioisomer.

Reagents & Equipment List

Essential Reagents
ReagentCAS No.GradeFunction
N-Bromosuccinimide (NBS) 128-08-599%, RecrystallizedBromine source (Radical pathway)
AIBN (Azobisisobutyronitrile)78-67-198%Radical Initiator (Thermal)
Benzoyl Peroxide (BPO) 94-36-075% (w/ water)Alternative Radical Initiator
Carbon Tetrachloride (

)
56-23-5AnhydrousSolvent (Classic, high efficiency)
Trifluorotoluene (

)
98-08-8AnhydrousSolvent (Green alternative to

)
Chlorobenzene 108-90-7AnhydrousSolvent (High boiling point alternative)
4-Bromophthalic Anhydride 86-90-897%Precursor for Protocol B
Cyclohexylamine 101-83-7>99%Amine source
Equipment
  • Photochemical Reactor (Optional): Blue LED (450-460 nm) for photo-initiated radical bromination (mild conditions).

  • Inert Atmosphere Manifold: Argon or Nitrogen line (Essential for radical stability).

  • Reflux Condenser: With drying tube (

    
    ).
    

Protocol A: Regioselective C3-Bromination (Wohl-Ziegler)

Objective: Synthesis of 3-bromo-2-cyclohexylisoindolin-1-one. Mechanism: Free-radical chain substitution at the benzylic position.

Scientific Rationale (Expertise & Experience)

Direct reaction with elemental bromine (


) often leads to over-bromination or Lewis-acid catalyzed rearrangement. NBS  is selected because it maintains a low, steady-state concentration of 

via reaction with trace HBr. This suppresses electrophilic attack on the ring and favors the radical pathway. The N-cyclohexyl group is a secondary alkyl chain; while theoretically susceptible to bromination, the benzylic C3 radical is significantly more stable (

), ensuring high regioselectivity for the isoindolinone ring over the cyclohexyl ring.
Step-by-Step Methodology
  • Preparation:

    • Recrystallize NBS from hot water prior to use to remove free bromine and succinimide impurities. Dry thoroughly in a vacuum desiccator.

    • Safety Note: If using

      
      , work strictly in a fume hood (carcinogen). Trifluorotoluene is a recommended modern substitute.
      
  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-cyclohexylisoindolin-1-one (1.0 equiv, e.g., 5 mmol) in anhydrous

      
        or 
      
      
      
      (0.2 M concentration).
    • Add NBS (1.05 equiv).

    • Add AIBN (0.05 equiv) or Benzoyl Peroxide (0.05 equiv).

  • Initiation & Reflux:

    • Purge the system with Argon for 10 minutes.

    • Heat the mixture to reflux (

      
      ).
      
    • Visual Cue: The reaction is typically complete when the dense NBS solid (bottom of flask) converts to low-density succinimide (floats to the top).

    • Alternative: Irradiate with a Blue LED (450 nm) at room temperature if thermal instability is a concern.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the precipitated succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Crucial Step: The 3-bromo product is hydrolytically unstable (hemiaminal formation). Do not perform an aqueous wash. Proceed immediately to use or purify via rapid filtration through a short plug of neutral alumina (not silica, which is acidic).

  • Validation:

    • 1H NMR (

      
      ):  Look for the shift of the C3 protons. The 
      
      
      
      singlet/doublet of the starting material will disappear, replaced by a deshielded singlet (
      
      
      ) for the
      
      
      .

Protocol B: Synthesis of Aryl-Brominated Isoindolinones (5-Br / 6-Br)

Objective: Synthesis of 5-bromo-2-cyclohexylisoindolin-1-one or 6-bromo isomer. Mechanism: Nucleophilic acyl substitution followed by reductive cyclization.

Scientific Rationale

Attempting to brominate N-cyclohexylisoindolin-1-one directly with


 yields a mixture of 5-bromo and 6-bromo isomers that are notoriously difficult to separate by chromatography due to nearly identical polarity. The most robust "Application Scientist" approach is to install the bromine before forming the lactam ring.
Step-by-Step Methodology
  • Starting Material Selection:

    • Begin with 4-bromophthalic anhydride . This is commercially available and inexpensive.

  • Imide Formation:

    • Dissolve 4-bromophthalic anhydride (1.0 equiv) in Acetic Acid (glacial).

    • Add Cyclohexylamine (1.1 equiv).

    • Reflux for 4–6 hours.[2]

    • Result: Formation of 4-bromo-N-cyclohexylphthalimide and 5-bromo-N-cyclohexylphthalimide (mixture). Note: The symmetry of the anhydride means the imide is a single compound (4-bromo and 5-bromo positions are equivalent in the imide until reduction).

  • Regioselective Reduction (The Zinc/Acid Method):

    • To convert the phthalimide to the isoindolinone (removing one carbonyl), use Zn dust in Acetic Acid .

    • Reflux the brominated phthalimide with Zn (3.0 equiv) in AcOH.

    • Outcome: This reduction typically yields a mixture of the 5-bromo and 6-bromo isoindolinones.

    • Separation: These isomers must be separated via preparative HPLC or careful fractional crystallization.

  • Alternative: Pure Regioisomer Synthesis (Lithiation Route):

    • For strictly pure 5-bromo isomer, start with methyl 4-bromo-2-(bromomethyl)benzoate .

    • React with cyclohexylamine and

      
       in acetonitrile. This 
      
      
      
      + Acyl Substitution cascade yields exclusively the This compound .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of productAvoid aqueous workup. Store product under Ar in freezer.
Over-bromination (Protocol A) Excess NBS or high tempUse exactly 1.05 eq NBS. Monitor by TLC.[2][3][4] Stop immediately upon consumption of SM.
Cyclohexyl Ring Bromination Radical instabilitySwitch solvent to Benzene or

(lower temp than

reflux). Use photochemical initiation at RT.
Mixture of Isomers (Protocol B) Non-selective reductionUse the "bromomethyl benzoate" precursor route for absolute regiocontrol.

References

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[5] Chemical Reviews, 1948, 43(2), 271–317. Link

  • Isoindolinone Synthesis via Lithiation: Clayden, J., et al.[6] "A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation." Beilstein Journal of Organic Chemistry, 2011, 7, 1219–1227. Link

  • Synthesis from Brominated Precursors: Couture, A., et al. "Regio- and stereoselective synthesis of isoindolin-1-ones." Tetrahedron, 2000, 56(11), 1491-1499. Link

  • NBS Reagent Profile: "N-Bromosuccinimide."[5][7][8][9] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Green Solvents for Radical Reactions: Ogawa, A., et al. "Trifluorotoluene as a Green Solvent for Radical Bromination." Journal of Organic Chemistry, 2013. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Recrystallization of 5-Bromo-2-cyclohexylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for purifying 5-Bromo-2-cyclohexylisoindolin-1-one via recrystallization. Moving beyond a simple list of steps, we delve into the rationale behind solvent selection, offer detailed experimental protocols, and provide a robust troubleshooting framework to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of the target compound and the principles of recrystallization.

Q1: What are the key structural features of this compound that influence solvent selection?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics within its structure. Key features include:

  • The Lactam (Amide) Core: The isoindolinone structure contains a cyclic amide, which is a polar functional group capable of hydrogen bonding. This suggests solubility in polar solvents.[1][2]

  • The Brominated Aromatic Ring: The bromo-phenyl group is largely non-polar and contributes to the molecule's van der Waals interactions, favoring solubility in less polar or aromatic solvents.

  • The N-Cyclohexyl Group: This is a bulky, non-polar aliphatic group that significantly increases the molecule's hydrophobic character, decreasing its solubility in highly polar solvents like water.

The ideal solvent will effectively solvate all three of these regions, particularly at elevated temperatures.

Q2: What defines an ideal recrystallization solvent for this compound?

A2: The quintessential requirement for a recrystallization solvent is a steep solubility curve.[3][4][5] This means the solvent should exhibit:

  • High solubility for this compound at or near the solvent's boiling point.

  • Low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).

This differential solubility is critical for maximizing the recovery of pure crystals upon cooling.[4] Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[4]

Q3: Where should I begin? What are good initial screening solvents?

A3: Based on the compound's mixed polarity and the general properties of amides, a logical starting point is to screen solvents of intermediate polarity.[1][4] We recommend screening the following solvents individually:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Nitriles: Acetonitrile[1][3]

  • Aromatic Hydrocarbons: Toluene

These solvents represent a good range of polarities and are commonly successful for recrystallizing amide-containing compounds.[2][4]

Q4: When should I consider using a solvent pair?

A4: A solvent pair should be considered when no single solvent meets the ideal criteria.[4] This situation often arises when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). A solvent pair consists of a "good" solvent, in which the compound is highly soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble.[4] For a molecule like this, a potential pair could be dissolving in a minimal amount of hot ethanol (good solvent) and then adding water (anti-solvent) dropwise until the solution becomes cloudy.

Section 2: Experimental Protocols

These protocols provide a systematic approach to selecting a solvent and performing the recrystallization.

Protocol 1: Small-Scale Solvent Screening

This is the most critical experimental step for successful recrystallization.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different screening solvent (from the list in Q3) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or heating block. Continue to add the solvent dropwise while heating until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Observe if crystals form. If no crystals appear, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[5][6]

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization Procedure

Once an optimal solvent or solvent pair has been identified.

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring.[5] Continue adding the minimum amount of near-boiling solvent until the compound is fully dissolved.[6]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the compound's melting point is lower than the temperature of the solution.[4] It can also indicate the solvent is too non-polar.[3]

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.[8][9]

  • Solution 2: If using a single solvent, try adding a small amount of a miscible, more polar "co-solvent" to the hot solution to increase the polarity of the system.

  • Solution 3: If the problem persists, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and re-screen for a more appropriate solvent system.[8]

Q2: No crystals have formed even after the solution has cooled. What are my next steps?

A2: This is a common issue that can usually be resolved.

  • Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.[6][8]

    • Solution: Gently heat the solution to evaporate some of the solvent and re-cool.

  • Cause 2: The solution is supersaturated. Crystal nucleation has not begun.[8]

    • Solution A (Induce Nucleation): Gently scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.[5][6]

    • Solution B (Seed Crystals): If available, add a single, tiny "seed" crystal of the pure compound to the solution.[6]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield is most often a consequence of using too much solvent during the dissolution step, as a significant amount of the compound will remain in the mother liquor.[6][9]

  • Solution 1 (Optimize Volume): During the dissolution step (Protocol 2, Step 1), ensure you are adding the absolute minimum amount of hot solvent required to dissolve the solid.[6]

  • Solution 2 (Maximize Cooling): Ensure the flask is thoroughly cooled in an ice bath after slow cooling to room temperature to minimize the compound's solubility in the final mother liquor.

  • Solution 3 (Solvent Choice): The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Consider re-screening for a solvent where the compound is less soluble when cold.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are typically large, polar molecules that can be effectively removed.

  • Solution: Use activated charcoal (also known as decolorizing carbon).[3] After dissolving your crude compound in the hot solvent, remove it from the heat source and add a very small amount of charcoal. Swirl and bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[5] Be cautious, as adding too much charcoal can also adsorb your product and reduce the yield.

Q5: The crystals formed extremely quickly as a fine powder. Is this a problem?

A5: Yes, this is known as "crashing out" and can be problematic. Very rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Solution: The goal is slow, methodical crystal growth.[7] Re-heat the solution to re-dissolve the solid. Add a small excess of solvent (e.g., 5-10% more volume) and then allow the solution to cool much more slowly.[9] Insulating the flask by placing it on a cork ring or paper towels can help slow the cooling rate.[9]

Section 4: Data & Visualization

Table 1: Properties of Recommended Screening Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2A good starting point for many amides. Can be used in a solvent pair with water.[1][4]
Isopropanol824.3Slightly less polar than ethanol; may offer different solubility characteristics.
Ethyl Acetate774.4An effective solvent for compounds of intermediate polarity.[3]
Acetone565.1A polar aprotic solvent; its low boiling point makes for easy removal.[1][4]
Acetonitrile826.2A polar aprotic solvent that is often very effective for crystallizing amides.[1]
Toluene1112.4A non-polar aromatic solvent; may be effective if impurities are highly polar.

Note: Polarity Index is a relative measure. Data is compiled from common chemistry resources.

Diagram 1: Solvent Selection & Optimization Workflow

G start Start with Crude This compound screen Protocol 1: Small-Scale Solvent Screening (Ethanol, Acetone, Ethyl Acetate, Toluene, etc.) start->screen decision1 Ideal Single Solvent Found? screen->decision1 bulk_recryst Protocol 2: Perform Bulk Recrystallization decision1->bulk_recryst  Yes solvent_pair Consider Solvent Pair (e.g., Ethanol/Water) decision1->solvent_pair No   decision2 Successful Crystallization? bulk_recryst->decision2 solvent_pair->bulk_recryst pure_product Pure Crystalline Product decision2->pure_product  Yes troubleshoot Troubleshooting Guide decision2->troubleshoot No   oil Problem: Oiling Out Solution: Add more solvent, cool slower troubleshoot->oil no_xtal Problem: No Crystals Solution: Evaporate solvent, scratch, seed troubleshoot->no_xtal low_yield Problem: Low Yield Solution: Use minimum hot solvent troubleshoot->low_yield oil->screen Re-evaluate no_xtal->screen Re-evaluate low_yield->bulk_recryst Re-attempt

Sources

Overcoming steric hindrance of the cyclohexyl group in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on sterically hindered cyclohexyl systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet tricky substrate. Here, we move beyond textbook theory to provide field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the most common conceptual hurdles researchers face when dealing with cyclohexyl substitution reactions.

Q1: Why are substitution reactions on cyclohexyl rings so slow compared to their acyclic counterparts?

A: The primary reason is steric hindrance imposed by the rigid chair conformation of the cyclohexane ring. For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must attack the electrophilic carbon from the backside (180° relative to the leaving group).[1][2] In a cyclohexane ring, this trajectory is often impeded by axial hydrogen atoms on the same face of the ring (1,3-diaxial interactions), effectively shielding the reaction center.[3]

Q2: Does the position of the leaving group (axial vs. equatorial) matter?

A: Absolutely. For an SN2 reaction to proceed, the leaving group must be in an axial position.[1] This orientation aligns the σ* anti-bonding orbital of the carbon-leaving group bond with the incoming nucleophile's highest occupied molecular orbital (HOMO), allowing for effective orbital overlap during the backside attack. An equatorial leaving group's σ* orbital is pointed into the ring, making it inaccessible to the nucleophile.[4] Since the conformation with a bulky group in the equatorial position is often more stable, the reactive conformation (with an axial leaving group) may be present in only a small concentration at equilibrium, further slowing the reaction.[1]

Q3: What is "anchimeric assistance," and how can it help?

A: Anchimeric assistance, or neighboring group participation (NGP), is the participation of a nearby functional group within the same molecule in a substitution reaction.[5][6] This intramolecular nucleophilic attack displaces the leaving group, forming a cyclic intermediate. A subsequent backside attack by an external nucleophile opens the intermediate. This two-step process often leads to a significant rate enhancement and, importantly, results in the retention of stereochemistry at the reaction center.[6]

Troubleshooting Guides

This section is dedicated to solving common experimental problems in a question-and-answer format.

Q1: My SN2 reaction on a cyclohexyl tosylate is giving a very low yield, and I'm mostly recovering the starting material. What's going on?

A: This is a classic problem of steric hindrance and conformational effects. Here's a checklist of potential issues and solutions:

  • Conformational Bias: Your cyclohexyl ring may be "locked" in a conformation where the tosylate leaving group is predominantly in the unreactive equatorial position. This is especially true if there is a large, bulky group elsewhere on the ring (like a tert-butyl group) that strongly favors an equatorial position to avoid 1,3-diaxial strain.

    • Solution: You may need to consider a different synthetic strategy that doesn't rely on a direct SN2 displacement. See the protocols below for stereoinversion methods like the Mitsunobu reaction or a two-step oxidation/reduction sequence.

  • Solvent Choice: The wrong solvent can hinder an SN2 reaction.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and more reactive. Protic solvents (like alcohols or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that increases its effective steric bulk and reduces its nucleophilicity.[7][8]

  • Nucleophile Strength: Your nucleophile may not be strong enough to overcome the steric barrier.

    • Solution: Consider using a more potent nucleophile. For example, thiols are generally more nucleophilic than alcohols.[9]

  • Leaving Group: While tosylate is a good leaving group, a better one might be needed.

    • Solution: Consider converting the alcohol to a triflate or brosylate, which are even better leaving groups.

Q2: I'm trying to introduce a nitrogen nucleophile, but I'm getting a complex mixture of products and low conversion. What are my options?

A: Direct amination can be challenging. Here are some strategies to improve your outcomes:

  • Mitsunobu Reaction: This is an excellent method for converting an alcohol to a nitrogen-containing functional group with complete inversion of stereochemistry.[3][10]

    • Solution: Use phthalimide or hydrazoic acid (HN₃) as the nucleophile in a Mitsunobu reaction. The resulting phthalimide can be cleaved with hydrazine to give the primary amine, while the azide can be reduced (e.g., with H₂/Pd-C or LiAlH₄) to the amine. See Protocol 1 for a detailed procedure.

  • Phase-Transfer Catalysis: This technique can be very effective for reactions with ionic nucleophiles (like azide or cyanide) in a biphasic system.[11]

    • Solution: Use a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to transport the nucleophile from the aqueous phase to the organic phase where the cyclohexyl substrate resides.[11] This can significantly increase the reaction rate.

Q3: My reaction is producing a significant amount of the elimination (E2) product instead of the desired substitution product. How can I favor substitution?

A: The competition between SN2 and E2 is a common issue. Here's how to tip the balance in favor of substitution:

  • Choice of Nucleophile/Base: Use a nucleophile that is a weak base. Good examples include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiols (RS⁻). Avoid strong, bulky bases like t-butoxide, as they will strongly favor elimination.

  • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as elimination pathways often have a higher activation energy.

  • Solvent: Polar aprotic solvents (DMF, DMSO) are generally preferred for SN2 reactions and can help disfavor E2.

Detailed Experimental Protocols

Here we provide step-by-step protocols for key strategies to overcome steric hindrance in cyclohexyl substitution reactions.

Protocol 1: Stereoinversion of a Hindered Cyclohexanol via the Mitsunobu Reaction

This protocol is a powerful method for inverting the stereocenter of a secondary alcohol, effectively bypassing a difficult direct SN2 displacement.[3][10]

Workflow Diagram:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Saponification A Dissolve alcohol, 4-nitrobenzoic acid, & PPh3 in anhydrous THF B Cool to 0 °C (ice bath) A->B C Slowly add DEAD in THF (maintain < 10 °C) B->C D Stir at RT overnight, then warm to 40 °C C->D E Quench & Extract Inverted Ester D->E F Saponify ester (e.g., NaOH in MeOH/H2O) E->F G Isolate Inverted Alcohol F->G

Caption: Workflow for stereoinversion using the Mitsunobu reaction.

Materials:

  • Hindered cyclohexanol (e.g., menthol)

  • 4-Nitrobenzoic acid (4 eq.)[12]

  • Triphenylphosphine (PPh₃) (4 eq.)[12]

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4 eq.)[12]

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered cyclohexanol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.) in anhydrous THF.[12]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD (4.0 eq.) in anhydrous THF dropwise to the stirred reaction mixture. Ensure the internal temperature does not exceed 10 °C during the addition.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. If the reaction is sluggish, gently warm to 40 °C for a few hours.[12]

  • Workup and Purification of the Ester: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel to isolate the inverted 4-nitrobenzoate ester.

  • Saponification: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Final Isolation: After cooling, neutralize the reaction mixture with aqueous HCl. Extract the inverted alcohol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the inverted cyclohexanol.

Protocol 2: Two-Step Stereoinversion via Corey-Kim Oxidation and Reduction

This strategy involves oxidizing the sterically hindered alcohol to a ketone, followed by a stereoselective reduction to yield the diastereomeric alcohol. This is a robust alternative when direct substitution or the Mitsunobu reaction fails.

Workflow Diagram:

Oxidation_Reduction_Workflow cluster_oxidation Corey-Kim Oxidation cluster_reduction Stereoselective Reduction Ox1 Prepare NCS & DMS in CH2Cl2 at -40 °C Ox2 Add hindered alcohol in CH2Cl2 Ox1->Ox2 Ox3 Add Et3N and stir Ox2->Ox3 Red1 Isolate cyclohexanone Ox3->Red1 Workup Red2 Reduce with bulky hydride (e.g., L-Selectride) for axial attack Red1->Red2 Red3 Isolate inverted alcohol Red2->Red3

Caption: Two-step stereoinversion via oxidation and reduction.

Part A: Corey-Kim Oxidation [13][14][15]

Materials:

  • Hindered cyclohexanol

  • N-chlorosuccinimide (NCS) (1.5 eq.)

  • Dimethyl sulfide (DMS) (1.5 eq.)

  • Triethylamine (Et₃N) (3.0 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Reagent Preparation: To a solution of NCS (1.5 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere, cooled to -40 °C, add DMS (1.5 eq.) dropwise. Stir for 30 minutes.[13]

  • Alcohol Addition: Add a solution of the hindered cyclohexanol (1.0 eq.) in CH₂Cl₂ to the reaction mixture. Stir for 2 hours at -40 °C.[13]

  • Base Addition: Add freshly distilled triethylamine (3.0 eq.) and continue stirring for an additional 2.5 hours at the same temperature.[13]

  • Workup: Quench the reaction with water and allow it to warm to room temperature. Extract the product with CH₂Cl₂, wash the combined organic layers with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclohexanone. Purify by column chromatography or distillation as needed.

Part B: Stereoselective Reduction

Procedure:

  • Reaction Setup: Dissolve the cyclohexanone from Part A in anhydrous THF and cool to -78 °C.

  • Hydride Addition: Slowly add a solution of a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) (1.1 eq.). The bulky nature of this reagent favors axial attack on the carbonyl, leading to the formation of the equatorial alcohol, which is the inverted product from an axial starting alcohol.

  • Workup: After the reaction is complete (monitor by TLC), quench carefully at -78 °C by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry, filter, and concentrate to yield the inverted alcohol.

Quantitative Data Summary

The following table summarizes the significant rate enhancements observed in solvolysis reactions of cyclohexyl systems due to anchimeric assistance, a key strategy for overcoming steric hindrance.

Substrate (in Acetic Acid)Neighboring GroupRelative Rate (krel)Reference
trans-2-Iodocyclohexyl BrosylateIodo (I)~1,750,000[6]
cis-2-Iodocyclohexyl BrosylateIodo (I)1[5]
trans-2-Bromocyclohexyl BrosylateBromo (Br)~1,000[5]
trans-2-Acetoxycyclohexyl TosylateAcetoxy (OAc)~1,000[5]

Note: The cis isomers are used as the baseline for comparison as they are sterically incapable of neighboring group participation.

References

  • Dodge, J. A., & Martin, S. F. (1998). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 75, 174. [Link]

  • Kataky, J. C. S., & Dutta, D. K. (2004). A practical improvement of odorless Corey–Kim and Swern oxidations. Green Chemistry, 6(3), 142-146. [Link]

  • Master Organic Chemistry. (2020). Mitsunobu Reaction. [Link]

  • Chemistry Steps. (2025). SN2 and E2 Rates of Cyclohexanes. [Link]

  • LibreTexts Chemistry. (2015). 4.4: Substituted Cyclohexanes. [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • Wikipedia. (n.d.). Corey–Kim oxidation. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION. [Link]

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Technical Support Center: Chromatographic Separation of Brominated Isoindolinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic separation of brominated isoindolinone isomers. As a core structural motif in many pharmaceutical candidates, the effective separation of isoindolinone isomers—both positional isomers and enantiomers—is a critical step in drug discovery and development.[1][2] The introduction of bromine atoms adds another layer of complexity, altering the molecule's polarity and potential for intermolecular interactions.

This guide is structured to walk you through method development, troubleshoot common experimental hurdles, and provide robust protocols. We will delve into the causality behind our recommendations, ensuring you understand not just what to do, but why you're doing it.

Section 1: Foundational Concepts & Method Development (FAQ)

This section addresses the fundamental questions researchers face when beginning to develop a separation method for brominated isoindolinone isomers.

Q1: Why is the separation of brominated isoindolinone isomers so challenging?

A1: The difficulty lies in the subtle structural differences between isomers.

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of the bromine atom(s) on the aromatic ring. While this creates slight differences in polarity and dipole moment, these may not be sufficient for separation on standard achiral columns like C18.

  • Enantiomers: These are non-superimposable mirror images with identical physical and chemical properties (e.g., polarity, solubility, pKa) in an achiral environment.[3][4] Consequently, they will not be resolved on standard HPLC columns. Separation requires a chiral environment that allows for the formation of transient diastereomeric complexes with different energy states, leading to different retention times.[3][5]

Q2: What are the primary chromatographic techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques.[]

  • HPLC is a versatile and well-established technique. For enantiomers, it requires a Chiral Stationary Phase (CSP). It can be run in Normal-Phase (NP), Reversed-Phase (RP), or Polar Organic modes.

  • SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (like methanol or ethanol).[] It is increasingly favored for chiral separations because it offers faster separations, reduced organic solvent consumption (making it a "greener" technology), and often provides higher efficiency and unique selectivity compared to HPLC.[7][8][9]

Q3: How do I select the right Chiral Stationary Phase (CSP) for my enantiomeric separation?

A3: CSP selection is the most critical factor in a chiral separation. There is no universal CSP, so a screening approach is almost always necessary.[3] The most successful CSPs for a broad range of compounds are polysaccharide-based.

  • Mechanism: Chiral recognition on polysaccharide CSPs (e.g., cellulose or amylose derivatives) relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer.

  • Screening Strategy: A logical first step is to screen a set of complementary polysaccharide columns (e.g., coated and immobilized versions of cellulose and amylose tris(3,5-dimethylphenylcarbamate) or similar).[10] This broad-based approach maximizes the chances of finding initial separation conditions.

Q4: What are the key considerations for mobile phase selection in chiral HPLC?

A4: The mobile phase plays a crucial role in modulating the interaction between the analyte and the CSP.

  • Normal-Phase (NP): Typically uses alkane/alcohol mixtures (e.g., Hexane/Ethanol or Hexane/Isopropanol). This mode often provides the best selectivity for chiral separations on polysaccharide CSPs. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention and resolution.

  • Reversed-Phase (RP): Uses aqueous/organic mixtures (e.g., Water/Acetonitrile or Water/Methanol). While less common for initial chiral screening, it can be effective, particularly for more polar isoindolinones.[10]

  • Additives (Modifiers): Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, or diethylamine - DEA) can dramatically improve peak shape and sometimes resolution, especially for ionizable compounds.[11][12] They work by suppressing undesirable ionic interactions with residual silanols on the silica support or with the CSP itself.

Section 2: Troubleshooting Guide

Encountering issues during method development is common. This guide provides a systematic approach to diagnosing and solving frequent problems.

Q: I am seeing poor or no resolution between my isomers. What should I do?

A: This is the most common challenge. A logical troubleshooting workflow is essential.

Workflow: Troubleshooting Poor Resolution

Caption: A decision tree for troubleshooting poor isomer resolution.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Explanation: The CSP does not offer the right combination of interaction points (e.g., π-π, hydrogen bonding, steric hindrance) for chiral recognition of your specific brominated isoindolinone.

    • Solution: Screen a different family of CSPs. If you started with a cellulose-based column, try an amylose-based one. Also consider "Pirkle-type" or macrocyclic glycopeptide columns, which offer different recognition mechanisms.[3][10]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Explanation: The mobile phase may be too strong, causing the isomers to elute too quickly without sufficient interaction with the CSP. Alternatively, the chosen solvent may not facilitate the key interactions needed for separation.

    • Solution:

      • Decrease Solvent Strength: In normal phase, reduce the percentage of alcohol. In reversed phase, reduce the percentage of the organic solvent. This increases retention time and allows for more interaction with the CSP.[13]

      • Change the Alcohol Modifier: In normal phase, switching from ethanol to isopropanol (or vice-versa) can significantly alter selectivity because they have different hydrogen bonding capabilities.[12]

  • Possible Cause 3: Temperature Effects.

    • Explanation: Chiral separations can be highly sensitive to temperature. Lower temperatures often increase resolution by favoring the enthalpic differences in the diastereomeric interactions, though this can also lead to broader peaks and higher backpressure.

    • Solution: Systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) using a column oven for precise control.[14]

Q: My peaks are tailing badly. How can I improve the peak shape?

A: Peak tailing is usually caused by unwanted secondary interactions or column overload.[15]

  • Possible Cause 1: Secondary Ionic Interactions.

    • Explanation: The isoindolinone nitrogen or other functional groups may be interacting with acidic residual silanols on the silica support of the CSP. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the peak to tail.

    • Solution: Add a competing mobile phase additive. For a basic analyte, add 0.1% of a base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. For an acidic analyte, add 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid. This neutralizes the active sites on the stationary phase.[15]

  • Possible Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal chromatographic process and distorted, tailing, or fronting peaks.

    • Solution: Reduce the sample concentration or the injection volume by a factor of 5 or 10 and re-inject. If peak shape improves, you were likely overloading the column.[14]

Q: My retention times are drifting between injections. What is the cause?

A: Drifting retention times point to an unstable system, most often related to the mobile phase or column equilibration.[14]

  • Possible Cause 1: Insufficient Column Equilibration.

    • Explanation: Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with the mobile phase. If you begin your analysis before the column is fully equilibrated, you will see retention times shift (usually decrease) over the first several runs.

    • Solution: Increase the column equilibration time. Flush the column with at least 20-30 column volumes of the mobile phase before the first injection.[14]

  • Possible Cause 2: Mobile Phase Composition Change.

    • Explanation: In a mixed mobile phase, the more volatile component can evaporate over time, changing the solvent ratio and thus the elution strength.[16]

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Ensure your online degasser is functioning correctly, as bubbles can also cause flow rate fluctuations.[14]

Section 3: Protocols and Data

This section provides a standardized protocol for initial screening and a table for data comparison.

Experimental Protocol: CSP Screening for Brominated Isoindolinone Enantiomers
  • Sample Preparation:

    • Dissolve the racemic brominated isoindolinone sample in a solvent compatible with the mobile phase (e.g., for normal phase, dissolve in Hexane/IPA 50:50).

    • The ideal sample solvent is the mobile phase itself. If solubility is an issue, use the strongest solvent sparingly to avoid peak distortion.[3]

    • Filter the sample through a 0.2 or 0.45 µm filter to prevent blockage of the system.[17]

    • Final concentration should be approximately 0.5 - 1.0 mg/mL.

  • Instrument Setup (HPLC):

    • Select 3-4 CSPs for initial screening (e.g., Cellulose-based, Amylose-based).

    • Install the first column and a corresponding guard column.

    • Set the column oven temperature to 25°C.

    • Set the detector wavelength based on the UV absorbance maximum of your compound.

  • Screening Run (Normal Phase Example):

    • Mobile Phase: Start with a Hexane/Ethanol (90/10, v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes.

    • Injection: Inject 5 µL of the prepared sample.

    • Data Analysis: Evaluate the chromatogram for any sign of peak splitting or separation. Calculate the resolution (Rs). A value of Rs > 1.5 indicates baseline separation.

  • Iterative Screening:

    • If no separation is observed, repeat step 3 with a different mobile phase (e.g., Hexane/Isopropanol 90/10).

    • If still no separation, switch to the next CSP in your screening set and repeat the process.

Data Presentation: Example CSP Screening Results

The following table summarizes hypothetical screening data for a brominated isoindolinone, illustrating how to compare results to select the best starting point for optimization.

Column (CSP) TypeMobile Phase (v/v)Retention Factor (k')Separation Factor (α)Resolution (Rs)Notes
Cellulose-1 Hexane/Ethanol (90/10)3.51.000.00No separation observed.
Cellulose-1 Hexane/IPA (90/10)4.21.080.85Partial separation. Promising.
Amylose-1 Hexane/Ethanol (90/10)2.81.251.65Baseline separation achieved.
Amylose-1 Hexane/IPA (90/10)3.11.151.20Good separation, but lower than with ethanol.

Section 4: Advanced Topics & FAQs

Q: My HPLC method is working, but it's very slow. When should I consider moving to Supercritical Fluid Chromatography (SFC)?

A: SFC is an excellent alternative to HPLC, particularly when throughput, solvent cost, or environmental impact are concerns.[8]

  • Key Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates (3-5 times higher than HPLC) without generating excessive backpressure. This leads to significantly shorter run times.[9]

    • Efficiency: SFC often yields sharper, more efficient peaks.

    • Green Chemistry: It drastically reduces the consumption of organic solvents, which cuts down on both purchase and disposal costs.[8]

    • Orthogonal Selectivity: SFC can sometimes provide separation where HPLC fails, and vice-versa, due to the different properties of the supercritical fluid mobile phase.

  • When to Switch: Consider developing an SFC method if:

    • You need to purify larger quantities of material (preparative scale).[][7]

    • You have a high volume of samples and need higher throughput.

    • Your organization has green chemistry initiatives to reduce solvent waste.

    • You are unable to achieve a satisfactory separation with HPLC.

SFC Method Development Workflow

Caption: A typical workflow for developing a chiral SFC method.

References

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. [Link]

  • Lee, J., Pyo, D., & Ahn, Y. G. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • 6 Top Chiral Chromatography Questions. (2020, December 12). Regis Technologies. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Al-Hadedi, A. A. M., El-Gohary, N. S., & El-Gendy, M. A. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26563–26573. [Link]

  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(s4), 34-41. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory. [Link]

  • Aday, B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Guo, N., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]

  • Ohtawa, M., et al. (2018). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. Organic Letters, 20(18), 5648–5651. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Nguyen, T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(30), 19339-19349. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • Essential Guides to Method Development in Liquid Chromatography. Crawford Scientific. [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023, May 3). RotaChrom. [Link]

  • HPLC Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]

  • Meričko, D., et al. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Preparative Chiral Chromatography: What can go wrong and how to solve it. Chiral Technologies. [Link]

  • Sadeghzadeh, M., et al. (2021). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Mincey, J. C., et al. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [Link]

  • Schedl, A., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Mycotoxin Research. [Link]

  • Hewitt, M. (2018, February 6). Screening Platforms for HPLC method development. Element Lab Solutions. [Link]

  • Sadeghzadeh, M., et al. (2021). Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds. ResearchGate. [Link]

  • Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. [Link]

  • de Oliveira, V. M., et al. (2009). Short Report. Semantic Scholar. [Link]

  • Liu, Y., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1146(1), 101-107. [Link]

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (2022, March 30). MDPI. [Link]

  • Micallef, A. S., et al. (2025). Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]

  • separation of two isomers. (2009, May 12). Chromatography Forum. [Link]

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Validation & Comparative

1H and 13C NMR spectral analysis of 5-Bromo-2-cyclohexylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-cyclohexylisoindolin-1-one: A Comparative Approach

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for determining the three-dimensional structure of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted lactam with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a practical, field-tested framework for spectral interpretation. We will dissect the molecule's structure, predict its spectral features based on first principles, and validate these predictions through a comparative analysis with structurally related analogs. This approach not only confirms the identity of the target compound but also builds a deeper understanding of how subtle structural modifications manifest in NMR spectra, a critical skill for any research scientist.

Molecular Structure: A Sum of its Parts

The first step in any spectral analysis is to deconstruct the molecule into its constituent spin systems. This compound comprises three distinct regions, each with characteristic NMR signatures:

  • The Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The presence of an electron-withdrawing bromine atom and the fusion to the lactam ring will significantly influence the chemical shifts of the three aromatic protons.

  • The Lactam Methylene Group: An isolated methylene bridge (CH₂) that is part of the five-membered ring. Its protons are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

  • The N-Cyclohexyl Group: A saturated carbocyclic system. The protons on this ring will exist in different chemical environments (axial vs. equatorial), leading to a complex series of overlapping signals in the aliphatic region of the ¹H spectrum.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of spectral interpretation is fundamentally limited by the quality of the acquired data. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds.

    • For enhanced stability and to avoid signal broadening from trace acidic impurities, consider adding a single drop of deuterated methanol (CD₃OD) or triethylamine to the solvent.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve adequate signal dispersion, particularly for the complex cyclohexyl region.

    • Before acquisition, the instrument must be properly tuned and shimmed on the sample to ensure maximum field homogeneity and optimal signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: ~3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 5 seconds. This is longer than the standard 1-2 seconds and is crucial for accurate integration, especially for quaternary carbons in the ¹³C spectrum.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ filter Filter into NMR Tube prep->filter tune Tune & Shim Instrument filter->tune acq_1h Acquire ¹H Spectrum (d1=5s) tune->acq_1h acq_13c Acquire ¹³C{¹H} Spectrum acq_1h->acq_13c proc Fourier Transform, Phase & Baseline Correction cal Calibrate to Residual Solvent Peak (CDCl₃: 7.26 ppm ¹H, 77.16 ppm ¹³C) proc->cal integrate Integration & Multiplicity Analysis (¹H) cal->integrate assign Assign Signals to Molecular Fragments integrate->assign compare Compare with Analogs & Predicted Data assign->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for structural elucidation via NMR spectroscopy.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integrations for the target molecule. These predictions are derived from established substituent effects and analysis of similar structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65d1HH-4Deshielded by adjacent C=O and Br.
~ 7.58dd1HH-6Coupled to H-7.
~ 7.40d1HH-7Ortho to N, shielded relative to H-4/H-6.
~ 4.40s2HH-3 (CH₂)Lactam methylene protons.
~ 3.80tt1HH-1' (CH)N-CH proton, deshielded by nitrogen.
~ 1.80 - 1.95m4HH-2', H-6'Cyclohexyl protons adjacent to N-CH.
~ 1.60 - 1.75m4HH-3', H-5'Cyclohexyl protons.
~ 1.20 - 1.40m2HH-4'Cyclohexyl protons.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 167.5QuaternaryC-1 (C=O)Carbonyl carbon.
~ 145.0QuaternaryC-7aAromatic C attached to N.
~ 135.0QuaternaryC-3aAromatic C attached to CH₂.
~ 132.0CHC-6Aromatic CH.
~ 125.0CHC-4Aromatic CH.
~ 124.0QuaternaryC-5 (C-Br)Aromatic C attached to Br.
~ 123.0CHC-7Aromatic CH.
~ 55.0CHC-1'N-CH carbon.
~ 50.0CH₂C-3Lactam methylene carbon.
~ 30.0CH₂C-2', C-6'Cyclohexyl carbons.
~ 26.0CH₂C-4'Cyclohexyl carbon.
~ 25.0CH₂C-3', C-5'Cyclohexyl carbons.

Comparative Analysis: Validating Predictions with Experimental Data

To substantiate our predictions, we compare them with experimental data from structurally analogous compounds. This comparison provides a robust validation of our assignments.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Protons
CompoundH-4H-6H-7H-3 (CH₂)Source
Predicted: this compound ~ 7.65 ~ 7.58 ~ 7.40 ~ 4.40 -
Isoindolin-1-one~ 7.85 (d)~ 7.55 (m)~ 7.45 (m)~ 4.50 (s)
5-Chloroisoindolin-1-one~ 7.79 (d)~ 7.58 (dd)~ 7.39 (d)~ 4.48 (s)
  • Analysis: The predicted chemical shifts for the aromatic protons in our target molecule align closely with those of 5-Chloroisoindolin-1-one. The bromine atom in the 5-position is expected to have a similar electronic effect as the chlorine, shifting the adjacent H-4 and H-6 protons downfield. The lactam CH₂ signal remains relatively constant across these structures, confirming its assignment around 4.40 ppm.

Advanced Structural Confirmation: 2D NMR

For absolute confirmation, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Would reveal the coupling between H-6 and H-7 on the aromatic ring and the complex network of couplings within the cyclohexyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons. For instance, the H-4 proton should show a correlation to the carbonyl carbon (C-1), and the H-3 methylene protons should show correlations to the C-3a and C-7a aromatic carbons.

Key HMBC Correlations for Structural Confirmation

G mol mol H4 H-4 C1 C-1 (C=O) H4->C1 ³J C5 C-5 H4->C5 ²J C7a C-7a H4->C7a ³J H3 H-3 C3a C-3a H3->C3a ²J C4 C-4 H3->C4 ³J

Caption: Expected key long-range HMBC correlations.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a systematic process. By breaking down the molecule into its fundamental spin systems, predicting the spectral output based on established chemical principles, and validating these predictions against known analogs, a confident assignment can be achieved. The presented workflow, from meticulous sample preparation to the application of advanced 2D NMR techniques, provides a robust framework for researchers in drug development and chemical sciences to unambiguously confirm the structure of novel chemical entities. This comparative and predictive methodology not only serves to verify a specific structure but also enhances the core analytical skills of the practicing scientist.

References

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving NMR Problems. Organic Letters, 9(4), 541–543. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Relaxation Delay in NMR. Retrieved from: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Isoindolin-1-one NMR Spectra. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from: [Link] (Note: Search for CAS No. 480-92-2 within the database)

  • PubChem. (n.d.). 5-Chloroisoindolin-1-one. National Center for Biotechnology Information. Retrieved from: [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-cyclohexylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometric behavior of 5-Bromo-2-cyclohexylisoindolin-1-one under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, my objective is to not only present the predicted data but also to elucidate the underlying chemical principles that govern these fragmentation pathways, thereby empowering researchers to interpret their own experimental results with greater confidence.

Understanding the Molecule: this compound

Before delving into its fragmentation, let's consider the structure of our target molecule. It comprises a brominated isoindolinone core, which is a bicyclic amide, N-substituted with a cyclohexyl group. This combination of a rigid, aromatic-fused ring system, a labile cyclohexyl group, and an electron-withdrawing bromine atom will dictate the fragmentation pathways.

Molecular Formula: C₁₄H₁₆BrNO Molecular Weight: 309.05 g/mol (for ⁷⁹Br) and 311.05 g/mol (for ⁸¹Br)

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive isotopic doublet peaks for the molecular ion and any bromine-containing fragments, aiding in their identification.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation[4][5]. This provides a detailed molecular fingerprint, which is highly reproducible and useful for structural elucidation and library matching.

Predicted EI Fragmentation Pathways

Upon electron impact, this compound will form a molecular ion (M⁺˙). This high-energy radical cation will then undergo a series of fragmentation reactions, driven by the stability of the resulting fragments. The most probable fragmentations are outlined below.

1. Alpha-Cleavage of the Cyclohexyl Group: The bond between the nitrogen and the cyclohexyl group is a likely site for initial fragmentation. This can occur in two ways:

  • Loss of a cyclohexyl radical (•C₆H₁₁): This is a very common fragmentation pathway for N-alkyl substituted amides and amines[2]. It would result in a stable, resonance-stabilized acylium ion.

    • m/z 228/230 (C₈H₅BrNO⁺)

  • Loss of a cyclohexene molecule (C₆H₁₀) via hydrogen rearrangement: This McLafferty-type rearrangement is also plausible, leading to a different radical cation.

    • m/z 229/231 (C₈H₆BrNO⁺˙)

2. Fragmentation of the Isoindolinone Ring: The bicyclic core can also undergo fragmentation.

  • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones and amides.

    • From m/z 228/230, this would lead to m/z 200/202.

  • Loss of Br: The bromine atom can be lost as a radical.

    • From the molecular ion (m/z 309/311), this would result in an ion at m/z 230.

    • From the fragment at m/z 228/230, this would lead to an ion at m/z 149.

3. Fragmentation of the Cyclohexyl Ring: The cyclohexyl fragment itself can undergo further fragmentation, leading to a series of hydrocarbon ions, typically with a difference of 14 Da (CH₂) between them, although these may be less intense.

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 309/311 F1 [M - C6H11]+• m/z 228/230 M->F1 - •C6H11 F2 [M - C6H10]+• m/z 229/231 M->F2 - C6H10 F3 [M - Br]+• m/z 230 M->F3 - •Br F4 [F1 - CO]+ m/z 200/202 F1->F4 - CO F5 [F1 - Br]+ m/z 149 F1->F5 - •Br

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragments
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Notes
309/311[C₁₄H₁₆BrNO]⁺˙-Molecular Ion (M⁺˙)
228/230[C₈H₅BrNO]⁺•C₆H₁₁Loss of cyclohexyl radical
229/231[C₈H₆BrNO]⁺˙C₆H₁₀Loss of cyclohexene
230[C₁₄H₁₆NO]⁺•BrLoss of bromine radical
200/202[C₇H₅BrN]⁺CO from m/z 228/230Loss of carbon monoxide
149[C₈H₅NO]⁺Br from m/z 228/230Loss of bromine from fragment

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation[5][6]. Tandem mass spectrometry (MS/MS or MSⁿ) is then required to induce and analyze fragmentation.

ESI-MS (MS1) Analysis

In a single-stage ESI-MS experiment, we would expect to observe the protonated molecule as the base peak.

  • Protonated Molecule [M+H]⁺: The most likely site of protonation is the carbonyl oxygen or the nitrogen atom.

    • m/z 310/312 (C₁₄H₁₇BrNO⁺)

  • Adducts: Depending on the solvent system, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

    • [M+Na]⁺: m/z 332/334

    • [M+K]⁺: m/z 348/350

ESI-MS/MS (Tandem MS) Fragmentation

To obtain structural information using ESI, collision-induced dissociation (CID) is employed. The protonated molecule ([M+H]⁺) is selected and subjected to collisions with an inert gas, leading to fragmentation.

1. Primary Fragmentation:

  • Loss of cyclohexene: Similar to the EI fragmentation, the most facile fragmentation is likely the loss of the neutral cyclohexene molecule. This would be a major fragment in the MS/MS spectrum.

    • m/z 228/230 (C₈H₆BrNO⁺)

  • Loss of water: If protonation occurs on the carbonyl oxygen, loss of a water molecule is possible, though likely a minor pathway.

    • m/z 292/294

2. Secondary Fragmentation: Further fragmentation of the primary fragment ions can provide additional structural details.

  • Fragmentation of m/z 228/230: This ion can subsequently lose carbon monoxide.

    • m/z 200/202

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M_H [M+H]+ m/z 310/312 F1_ESI [M+H - C6H10]+ m/z 228/230 M_H->F1_ESI - C6H10 F2_ESI [F1_ESI - CO]+ m/z 200/202 F1_ESI->F2_ESI - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Notes
310/312228/230C₆H₁₀Loss of cyclohexene
310/312292/294H₂OMinor pathway, loss of water
228/230200/202COLoss of carbon monoxide

Comparison of EI and ESI Fragmentation

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Hard ionization, extensive fragmentationSoft ionization, minimal fragmentation
Molecular Ion M⁺˙ observed, may be weak[M+H]⁺ or adducts are the base peak
Primary Fragments Loss of •C₆H₁₁, C₆H₁₀, •BrLoss of C₆H₁₀ (in MS/MS)
Information Detailed structural fingerprintMolecular weight confirmation, targeted fragmentation
Best For Volatile, thermally stable compoundsPolar, thermally labile compounds

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Sample Preparation
  • Dissolve 5-10 mg of this compound in 1 mL of a suitable solvent.

    • For EI-MS (via GC-MS): Use a volatile, non-polar solvent such as dichloromethane or ethyl acetate.

    • For ESI-MS (via LC-MS or direct infusion): Use a polar aprotic solvent like acetonitrile or methanol. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

EI-MS (GC-MS) Protocol
  • Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

ESI-MS (LC-MS) Protocol
  • Instrument: Liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • MS1 Mass Range: m/z 100-600.

  • MS/MS: Select the [M+H]⁺ ion (m/z 310/312) for CID with varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometric fragmentation patterns of this compound under EI and ESI conditions. By understanding the fundamental principles of fragmentation for its constituent chemical moieties, researchers can anticipate the key fragment ions and design appropriate experiments for structural confirmation. The provided protocols offer a starting point for the empirical analysis of this and structurally similar molecules. As with all scientific endeavors, the interplay between theoretical prediction and experimental validation is key to advancing our understanding of complex chemical structures.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 367-524. [Link]

  • Clark, J. (2015). The Mass Spectra of Halogenoalkanes.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-cyclohexylisoindolin-1-one and 5-Bromo-2-phenylisoindolin-1-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The ability to functionalize this core, particularly at the 5-position, is crucial for the development of novel molecular entities with tailored properties. The 5-bromo-substituted isoindolinones serve as versatile precursors for such modifications, primarily through palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive comparison of the reactivity of two key analogues: 5-Bromo-2-cyclohexylisoindolin-1-one and 5-Bromo-2-phenylisoindolin-1-one.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the nuanced differences in reactivity between these two compounds, explore the underlying electronic and steric factors, and provide representative experimental protocols for their synthesis and application in common cross-coupling reactions.

Molecular Structures and Key Differences

The core difference between the two molecules lies in the nature of the substituent at the 2-position (the nitrogen atom of the isoindolinone ring).

  • This compound features a saturated, bulky, and electron-donating cyclohexyl group.

  • 5-Bromo-2-phenylisoindolin-1-one incorporates a planar, aromatic, and weakly electron-withdrawing phenyl group.

These seemingly subtle variations in the N-substituent have a profound impact on the electronic environment of the C-Br bond at the 5-position and the steric accessibility of the molecule, thereby influencing its reactivity in palladium-catalyzed cross-coupling reactions.

Theoretical Underpinnings of Reactivity

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily governed by the ease of the initial oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-bromine bond. The rate of this step is sensitive to both electronic and steric factors.

Electronic Effects

The electronic nature of the N-substituent can influence the electron density of the aromatic ring and, consequently, the C-Br bond.

  • N-Cyclohexyl Group: As an alkyl group, the cyclohexyl substituent is generally considered to be electron-donating through an inductive effect (+I). This increases the electron density on the aromatic ring, making the C-Br bond stronger and less polarized. A more electron-rich aryl bromide typically undergoes oxidative addition at a slower rate.

  • N-Phenyl Group: The phenyl group is considered to be weakly electron-withdrawing through a combination of inductive (-I) and resonance effects. This withdrawal of electron density from the isoindolinone's aromatic ring makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

Based on electronic effects alone, one would predict that 5-Bromo-2-phenylisoindolin-1-one would be more reactive than this compound in palladium-catalyzed cross-coupling reactions.

Steric Effects

The steric hindrance around the reaction center can significantly impact the approach of the bulky palladium catalyst and its associated ligands.

  • N-Cyclohexyl Group: The cyclohexyl group is a bulky and conformationally flexible substituent. Its three-dimensional profile can sterically hinder the coordination of the palladium catalyst to the aryl bromide, potentially slowing down the reaction rate.

  • N-Phenyl Group: In contrast, the phenyl group is planar. While it has a significant van der Waals radius, its flat nature may present a different steric profile to the approaching catalyst compared to the more globular cyclohexyl group.

The interplay of these steric and electronic effects determines the overall reactivity of each molecule.

Comparative Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[4]

Representative Experimental Data

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-ethyl-1H-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[4]
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.581[5]

Note: The data presented is for structurally related N-alkyl bromo-heterocycles as a proxy for this compound and demonstrates the feasibility of high-yielding Suzuki couplings.

Based on the electronic arguments presented earlier, it is anticipated that 5-Bromo-2-phenylisoindolin-1-one would exhibit a higher reaction rate or require milder conditions to achieve a comparable yield to its cyclohexyl counterpart in a Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[2]

Representative Experimental Data

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo-aromatic ringAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108General Protocol[6]
5-Bromo-2-alkyl/aryl-isoindoline-1,3-dione2-Bromopyridin-3-aminePd(OAc)₂ / ±BINAPCs₂CO₃Toluene110-40-51[3]

Note: This data on a related isoindoline-1,3-dione system indicates that N-substituted bromo-phthalimides are viable substrates for Buchwald-Hartwig amination.

The steric bulk of the cyclohexyl group in this compound might necessitate the use of bulkier phosphine ligands (e.g., Buchwald-type ligands) to facilitate the reaction. The N-phenyl derivative may be more amenable to a wider range of ligand systems.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][7]

Representative Experimental Data

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[7]
5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-oneChloro(methoxy)methaneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Note: The high yield achieved with 5-bromoindole demonstrates the general applicability of the Sonogashira coupling to bromo-substituted nitrogen heterocycles.

The increased reactivity of the C-Br bond in 5-Bromo-2-phenylisoindolin-1-one may allow for lower catalyst loadings or reaction temperatures in Sonogashira couplings compared to the cyclohexyl analogue.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the two compounds and a general protocol for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol is adapted from analogous syntheses of N-substituted isoindolinones.

Workflow for Synthesis of this compound

Caption: Synthesis of this compound.

Methodology:

  • To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid, add cyclohexylamine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 5-Bromo-2-phenylisoindolin-1-one

This protocol is adapted from analogous syntheses of N-aryl isoindolinones.

Workflow for Synthesis of 5-Bromo-2-phenylisoindolin-1-one

Caption: Synthesis of 5-Bromo-2-phenylisoindolin-1-one.

Methodology:

  • In a round-bottom flask, dissolve 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid.

  • Add aniline (1.1 eq) to the solution.

  • Attach a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, allow the reaction to cool to ambient temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid by filtration and wash with copious amounts of water.

  • Dry the solid and recrystallize from ethanol to obtain pure 5-Bromo-2-phenylisoindolin-1-one.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for both this compound and 5-Bromo-2-phenylisoindolin-1-one.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • To a reaction vial, add the 5-bromo-isoindolinone (1.0 eq), the desired boronic acid (1.2-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Outlook

The reactivity of 5-bromo-isoindolinones in palladium-catalyzed cross-coupling reactions is intricately linked to the nature of the N-substituent. Based on fundamental principles of organic chemistry, the N-phenyl derivative is predicted to be more reactive than the N-cyclohexyl derivative due to the electron-withdrawing nature of the phenyl group, which facilitates the rate-determining oxidative addition step. Conversely, the steric bulk of the cyclohexyl group may present a greater challenge for catalyst coordination.

While direct comparative experimental data remains elusive, the provided protocols and analysis of related systems offer a solid foundation for researchers to explore the chemistry of these valuable building blocks. Further systematic studies, including kinetic analyses, would be highly beneficial to quantitatively delineate the reactivity differences and to develop optimized reaction conditions for each substrate. Such studies would undoubtedly accelerate the application of these versatile scaffolds in the discovery of new therapeutics and functional materials.

References

View References
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. (n.d.). [Link]

  • Patent & Publications | Pharma Inventor Inc. (n.d.). Pharma Inventor Inc. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (n.d.). ResearchGate. [Link]

  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). [Link]

  • United States Patent (19) - Googleapis.com. (1975, March 24). [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. - ResearchGate. (2016, May 6). ResearchGate. [Link]

  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents. (2015, December 1).
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. (2024, December 19). MDPI. [Link]

  • Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules. (n.d.). [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 5-bromo-indoline - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). Reddit. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC. (n.d.). NCBI. [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products - ResearchGate. (n.d.). ResearchGate. [Link]

  • Alkyl−(Hetero)Aryl Bond Formation via Decarboxylative Cross‐Coupling: A Systematic Analysis - SciSpace. (n.d.). SciSpace. [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides - CORE. (n.d.). [Link]

  • Generalizing arene C−H alkylations by radical−radical cross-coupling - Macmillan Group. (2025, March 27). [Link]

Sources

Publish Comparison Guide: Biological Activity of Cyclohexyl vs. Alkyl Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of isoindolinone-based pharmacophores, the substitution at the 3-position (and occasionally the 2-N position) is a critical determinant of biological activity. This guide objectively compares Cyclohexyl versus Linear/Branched Alkyl substituents.

While linear alkyl groups offer flexibility and lower molecular weight, cyclohexyl substituents consistently demonstrate superior potency in hydrophobic binding pockets , particularly in MDM2-p53 interaction inhibitors. This is driven by the "Goldilocks" balance of conformational restriction, shape complementarity (filling the Phe19 pocket), and entropy-enthalpy compensation. However, alkyl chains remain relevant for optimizing solubility and membrane permeability where steric bulk is a liability.

Structural & Mechanistic Basis

The isoindolinone scaffold acts as a rigid core that orients side chains to mimic peptide secondary structures (often an


-helix). The choice between a cyclohexyl ring and an alkyl chain fundamentally alters the pharmacodynamics:
The Hydrophobic Effect & Shape Complementarity
  • Cyclohexyl (The "Anchor"): The cyclohexyl group is a lipophilic, bulky, semi-rigid moiety. In targets like MDM2, it mimics the indole ring of Tryptophan or the phenyl ring of Phenylalanine (specifically Phe19 of p53). Its chair conformation fills hydrophobic pockets efficiently, displacing "high-energy" water molecules and providing a substantial entropic gain upon binding.

  • Alkyl Chains (The "Probe"): Linear alkyls (e.g.,

    
    -propyl, 
    
    
    
    -butyl) are flexible. While they can access hydrophobic regions, they suffer from a higher entropic penalty upon binding (loss of degrees of freedom). They are often used to probe the depth of a pocket rather than to anchor the molecule.
Decision Logic: SAR Workflow

The following diagram illustrates the decision process for selecting between these substituents during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Isoindolinone Scaffold Target_Analysis Analyze Binding Pocket (Crystal Structure/Homology) Start->Target_Analysis Pocket_Type Pocket Characteristics? Target_Analysis->Pocket_Type Deep_Hydrophobic Deep, Spherical Hydrophobic Pocket (e.g., MDM2 Phe19) Pocket_Type->Deep_Hydrophobic Spherical Vol Narrow_Channel Narrow/Linear Channel or Solvent Exposed Pocket_Type->Narrow_Channel Linear Vol Cyclohexyl_Path Select Cyclohexyl Group Deep_Hydrophobic->Cyclohexyl_Path Alkyl_Path Select Linear/Branched Alkyl Narrow_Channel->Alkyl_Path Outcome_Cyc High Potency (Ki < 10 nM) Rigid shape match Metabolic Liability (Oxidation) Cyclohexyl_Path->Outcome_Cyc Outcome_Alk Moderate Potency High Flexibility Tunable Solubility Alkyl_Path->Outcome_Alk

Figure 1: Strategic decision tree for substituent selection based on binding pocket topology.

Comparative Biological Activity Data[1][2][3]

The most definitive data comparing these substituents comes from the development of MDM2-p53 inhibitors . The isoindolinone core mimics the p53


-helix, with the substituent at position 3 projecting into the MDM2 hydrophobic cleft.
Case Study: MDM2 Inhibition (Phe19 Pocket Targeting)

Data synthesized from high-affinity SAR studies [1, 4].

Substituent (R)Structure TypeBinding Affinity (

/

)
Biological Impact
Cyclohexyl Cyclic, Lipophilic

nM
Best in Class. Perfectly fills the Phe19 pocket. Induces rapid apoptosis in SJSA-1 cells.

-Propyl
Linear Alkyl


M
Low Potency. Too flexible; fails to displace water effectively; insufficient hydrophobic contact area.

-Butyl
Branched Alkyl

nM
Moderate. Better than linear due to bulk, but lacks the specific shape complementarity of the chair-form cyclohexyl.
4-THP Heterocyclic

nM
Reduced. Introduction of polarity (oxygen in ring) clashes with the hydrophobic nature of the Phe19 pocket.

Key Insight: The cyclohexyl group provides a


-fold improvement over simple linear alkyls (

-propyl) and a significant improvement over heterocyclic isosteres (THP) in this specific context. This confirms that for hydrophobic pockets, lipophilic bulk + rigidity = potency .
Secondary Case: Cytotoxicity (HepG2 Cell Lines)

In broader cytotoxicity screens (non-targeted), the trend can vary based on cellular uptake [2].

  • Alkyl-tethered Isoindolinones: Long alkyl chains (C4-C6) often increase non-specific toxicity due to membrane disruption ("detergent effect").

  • Cyclohexyl derivatives: Show more specific target-engagement profiles with lower off-target toxicity compared to long-chain alkyls.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating controls.

Synthesis: General Isoindolinone Core Construction

Objective: Synthesize the core scaffold to allow divergent substitution at the 3-position.

  • Reagents: 2-iodobenzamide derivatives, Terminal Alkynes (for alkyl) or Cyclohexyl-acetylene, Palladium catalyst (

    
    ), CuI, Triethylamine.
    
  • Sonogashira Coupling: React the 2-iodobenzamide with the appropriate alkyne (cyclohexyl vs alkyl) in THF/Et3N at room temperature for 4-6 hours.

    • Validation: Monitor disappearance of starting iodide via TLC (Hexane:EtOAc 3:1).

  • Cyclization: Heat the intermediate alkynyl amide with

    
     or perform Iodine-mediated cyclization if a 3-iodo-isoindolinone is desired for further functionalization.
    
  • Purification: Silica gel column chromatography.

    • Checkpoint: 1H NMR must show the disappearance of the amide

      
       and the appearance of the specific substituent signals (multiplet at 1.0-2.0 ppm for cyclohexyl).
      
Biological Assay: MDM2-p53 Fluorescence Polarization (FP) Assay

Objective: Quantify the


 difference between cyclohexyl and alkyl analogs.

Reagents:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Fluorescent p53 peptide tracer (e.g., 5-FAM-linked).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Protocol:

  • Preparation: Dilute MDM2 protein to a concentration equal to its

    
     for the tracer (typically 10-50 nM).
    
  • Incubation: Mix 10

    
    L of MDM2 protein with 10 
    
    
    
    L of test compound (Cyclohexyl-Iso vs Alkyl-Iso) in a black 384-well plate. Incubate for 15 mins at RT.
  • Tracer Addition: Add 10

    
    L of fluorescent p53 peptide (final conc. 5-10 nM). Incubate for 30 mins in the dark.
    
  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Data Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
    • Self-Validation: Include "Nutlin-3a" as a positive control. If Nutlin-3a

      
       deviates 
      
      
      
      from literature values (approx 90 nM), reject the run.

Mechanistic Pathway Visualization

The following diagram details the molecular mechanism of action for the MDM2 inhibition discussed, highlighting where the cyclohexyl group exerts its effect.

MDM2_Pathway p53 p53 Tumor Suppressor Complex MDM2-p53 Complex (Inactivated p53) p53->Complex Binds MDM2 MDM2 E3 Ligase MDM2->Complex Binds Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination Restored_p53 Active p53 (Accumulation) Complex->Restored_p53 Dissociation Inhibitor Isoindolinone Inhibitor (Cyclohexyl-substituted) Phe19_Pocket MDM2 Phe19 Hydrophobic Pocket Inhibitor->Phe19_Pocket Cyclohexyl fills pocket (High Affinity) Phe19_Pocket->Complex Blocks Interaction Apoptosis Apoptosis / Cell Cycle Arrest Restored_p53->Apoptosis

Figure 2: Mechanism of Action. The cyclohexyl moiety is crucial for the "Inhibitor -> Phe19 Pocket" step, preventing the formation of the MDM2-p53 complex.

References

  • Isoindolinone Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. [Link][1]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of MDM2-p53 protein-protein interaction inhibitors. ACS Publications. [Link]

  • Structure-activity relationships for the MDM2-p53 inhibitory activity of isoindolinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. British Journal of Cancer. [Link]

Sources

Safety Operating Guide

5-Bromo-2-cyclohexylisoindolin-1-one Proper Disposal Procedures

[1][2][3][4]

Part 1: Executive Safety Overview

5-Bromo-2-cyclohexylisoindolin-1-one is a halogenated heterocyclic organic compound used primarily as a pharmaceutical intermediate. Because it contains bromine, it falls under the strict waste classification of Halogenated Organic Waste . Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can lead to the formation of toxic byproducts during incineration or regulatory non-compliance under RCRA (Resource Conservation and Recovery Act) guidelines.

Core Directive: This substance must be segregated from general organic waste. The presence of the halogen (Br) dictates that it must be incinerated at high temperatures with specific flue gas scrubbing capabilities to neutralize hydrogen bromide (HBr) emissions.

Part 2: Chemical Profile & Hazard Identification[3][5][6][7][8][9]

Before handling waste, verify the chemical identity and associated hazards to select the correct Personal Protective Equipment (PPE).

Table 1: Chemical Specification & GHS Classification
PropertySpecification
Chemical Name This compound
CAS Number 735351-81-2
Physical State Solid (Powder/Crystal)
Molecular Formula C₁₄H₁₆BrNO
Signal Word WARNING
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Primary Risk Irritant; Halogenated combustion byproducts

Expert Insight: While categorized as an "Irritant," the bromine atom makes this compound a precursor to acidic gases if subjected to thermal decomposition without control. Always treat halogenated intermediates as potentially toxic.

Part 3: Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. You must segregate this chemical based on its physical state at the time of disposal.[1]

Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Labeling: Must be clearly labeled "Hazardous Waste - Solid, Toxic (Halogenated)."

  • Segregation: Do NOT mix with oxidizers or reactive metals.

Liquid Waste (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., DCM, DMSO, Methanol):

  • Halogenated Solvents (e.g., DCM): Dispose of the entire solution in the Halogenated Waste stream.

  • Non-Halogenated Solvents (e.g., Methanol): If the concentration of the halogenated compound is significant (>1-2%), the entire mixture defaults to the Halogenated Waste stream to prevent contamination of fuel-blending recycling streams.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Expired pure stock, weighing errors, or contaminated solids (gloves/paper).

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if dust generation is likely.

  • Containment: Transfer the solid material into a dedicated Solid Hazardous Waste Container .

    • Note: Do not use biohazard bags (red bags) for chemical waste.

  • Decontamination: Wipe the exterior of the primary container with a damp paper towel to remove dust. Place the towel into the same waste container.

  • Labeling: Affix a hazardous waste tag. List "this compound" fully; do not use abbreviations or formulas. Check the box for "Toxic" and "Irritant."

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure the lid is tightly closed when not adding waste.[2]

Protocol B: Liquid Waste Stream Selection

Applicability: Mother liquors or reaction byproducts.

  • Assess Solvent Base: Determine the primary solvent.

  • Select Stream:

    • IF solvent is Halogenated (Dichloromethane, Chloroform) → Red Can / Halogenated Waste .

    • IF solvent is Non-Halogenated (Acetone, Ethyl Acetate) AND contains dissolved this compound → Red Can / Halogenated Waste .

    • Reasoning: Even small amounts of halogens can corrode standard incinerators used for non-halogenated fuel blending.

  • pH Check: Ensure the waste solution is neutral (pH 6-9). If acidic/basic due to other reagents, neutralize carefully before adding to the organic waste drum to prevent exothermic reactions.

Part 5: Operational Logic & Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific chemical to ensure regulatory compliance.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid Form(Powder/Crystals)StateCheck->IsSolidIsLiquidDissolved in SolutionStateCheck->IsLiquidSolidBinSolid Hazardous Waste Bin(Label: Halogenated Organic Solid)IsSolid->SolidBinDirect TransferSolventCheckIdentify Primary SolventIsLiquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., Acetone, MeOH)SolventCheck->NonHaloSolventHaloStreamHalogenated Liquid Waste Stream(High Temp Incineration)HaloSolvent->HaloStreamCompatibleNonHaloSolvent->HaloStreamContaminated by Halogen(Do NOT use Fuel Blending)

Figure 1: Waste stream segregation logic. Note that non-halogenated solvents contaminated with this brominated compound must be diverted to the halogenated stream.

Part 6: Emergency Spill Response

In the event of a spill outside of a containment device:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.

  • PPE Upgrade: Wear N95 or P100 respirator, safety goggles, and nitrile gloves.

  • Dry Clean-up (Solids):

    • Do NOT sweep rapidly (creates dust).

    • Cover the spill with wet paper towels to suppress dust, or use a HEPA-filtered vacuum if available.

    • Scoop material into a waste container.[3][2][4]

  • Wet Clean-up (Liquids):

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Do not use combustible materials like sawdust if strong oxidizers are present in the lab.

  • Final Wash: Clean the surface with soap and water; collect the rinsate as liquid hazardous waste.

Part 7: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2024). Compound Summary: Isoindolin-1-one derivatives. National Library of Medicine. Retrieved from

  • Cornell University EHS. (2024). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.